Mots-c
Description
Structure
2D Structure
Properties
CAS No. |
1627580-64-6 |
|---|---|
Molecular Formula |
C101H152N28O22S2 |
Molecular Weight |
2174.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C101H152N28O22S2/c1-7-57(4)83(96(148)126-76(50-58-19-9-8-10-20-58)92(144)127-78(52-60-30-34-63(131)35-31-60)97(149)129-46-18-27-79(129)95(147)122-69(25-16-44-112-100(107)108)86(138)118-67(23-13-14-42-102)87(139)124-74(49-56(2)3)91(143)123-73(98(150)151)26-17-45-113-101(109)110)128-94(146)75(51-59-28-32-62(130)33-29-59)116-81(133)55-115-85(137)72(41-48-153-6)121-90(142)71(37-39-82(134)135)119-89(141)70(36-38-80(104)132)120-93(145)77(53-61-54-114-66-22-12-11-21-64(61)66)125-88(140)68(24-15-43-111-99(105)106)117-84(136)65(103)40-47-152-5/h8-12,19-22,28-35,54,56-57,65,67-79,83,114,130-131H,7,13-18,23-27,36-53,55,102-103H2,1-6H3,(H2,104,132)(H,115,137)(H,116,133)(H,117,136)(H,118,138)(H,119,141)(H,120,145)(H,121,142)(H,122,147)(H,123,143)(H,124,139)(H,125,140)(H,126,148)(H,127,144)(H,128,146)(H,134,135)(H,150,151)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t57-,65-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-/m0/s1 |
InChI Key |
WYTHCOXVWRKRAH-LOKRTKBUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Molecular Mechanisms and Intracellular Signaling Pathways of Mots C
Regulation of Nuclear Gene Expression
A distinctive feature of MOTS-c is its ability to influence nuclear gene expression, a process that highlights the integrated communication between mitochondria and the nucleus (mitonuclear communication). This retrograde signaling allows the mitochondria to relay information about their metabolic state and stress levels to the nucleus, prompting adaptive transcriptional changes.
Under conditions of metabolic stress, such as glucose restriction or oxidative stress, this compound dynamically translocates from the cytoplasm to the nucleus. mdpi.comwikipedia.org This translocation is a key step in its function as a regulator of nuclear gene expression. Research indicates that this process is dependent on AMP-Activated Protein Kinase (AMPK) signaling. mdpi.comwikipedia.org Furthermore, studies suggest that the hydrophobic domain of the this compound peptide is essential for its nuclear translocation and subsequent regulation of nuclear genes. This movement to the nucleus represents a direct form of mitonuclear communication, where a mitochondrially-encoded factor directly influences the nuclear genome.
Within the nucleus, this compound plays a role in regulating genes that contain antioxidant response elements (AREs). mdpi.com These elements are crucial in the cellular defense against oxidative stress. This compound interacts with stress-responsive transcription factors that regulate AREs, particularly Nuclear Factor Erythroid 2-Related Factor 2 (NFE2L2/NRF2). The relationship between this compound and NRF2 is significant, as it has been shown to enhance the expression of mitochondrial protection genes. Overexpression of this compound can lead to increased NRF2 signaling, contributing to improved cellular resilience against stress.
This compound regulates a diverse array of nuclear genes in response to metabolic dysfunction. mdpi.com These include genes involved in glucose restriction and antioxidant responses. wikipedia.org Specific nuclear genes reported to be regulated by this compound include Activating Transcription Factor 1 (ATF1) and Nuclear Factor Erythroid 2-Related Factor 2 (NRF2). Additionally, this compound can influence the expression of genes related to metabolism and proteostasis. Other genes affected by this compound include those involved in apoptosis, mitochondrial biogenesis such as TFAM and PGC-1α, and metabolic sensors like AMPK itself. It has also been reported to regulate genes such as GLUT4, STAT3, and IL-10.
Interaction with Antioxidant Response Elements (AREs)
AMP-Activated Protein Kinase (AMPK)-Mediated Signaling Axis
A central signaling pathway through which this compound exerts its metabolic regulatory effects is the AMP-Activated Protein Kinase (AMPK) pathway. mdpi.comwikipedia.orgwikipedia.org
This compound is intricately linked with the folate cycle and the accumulation of 5-Aminoimidazole-4-Carboxamide Ribonucleotide (AICAR). wikipedia.org this compound promotes the accumulation of AICAR, a known activator of AMPK, by inhibiting the folate cycle and the pathway for de novo purine (B94841) biosynthesis. wikipedia.org The inhibition of enzymes in the folate pathway leads to increased intracellular levels of AICAR, an intermediate metabolite in purine synthesis. wikipedia.org
Regulation of Mechanistic Target of Rapamycin Complex 1 (mTORC1)
This compound has been shown to inhibit the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway. mdpi.come-dmj.org This inhibition contributes to its effects on various cellular processes, including T-cell differentiation and activation. e-dmj.orgencyclopedia.pub Studies in non-obese diabetic mice have demonstrated that this compound regulates T cell phenotype and function by inhibiting TCR/mTORC1 signaling. mdpi.comencyclopedia.pub This inhibition of mTORC1 leads to decreased glycolysis, reduced production of interleukin gamma (IFN-γ), and increased expression of forkhead box P3 (Foxp3). e-dmj.org
Research suggests that this compound may interact with Raptor, a component of the mTORC1 complex, potentially acting as a competitive inhibitor. e-dmj.org This interaction could prevent the binding of mTORC1 downstream targets like 4E binding protein 1 (4E-BP1), S6 kinase (S6K), and proline-rich AKT substrate (PRAS) to Raptor, thereby inhibiting mTORC1 activation. e-dmj.org Studies using aged human placenta-derived mesenchymal stem cells (hPD-MSCs) also indicate that this compound activates AMP-activated protein kinase (AMPK), which is known to inhibit its antagonistic effector, mTORC1. nih.gov
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway Modulation
This compound has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway. mdpi.comfrontiersin.org In some contexts, this compound treatment leads to the phosphorylation of ERK, a key member of the MAPK family. nih.govmdpi.com This activation of the ERK pathway has been implicated in processes such as brown adipose tissue activation and white fat browning, potentially by influencing thermogenic gene expression. nih.govmdpi.com
However, the effect of this compound on the MAPK/ERK pathway can vary depending on the cell type and specific conditions. mdpi.comresearchgate.net For instance, while this compound can activate ERK in the context of adipose thermogenesis, other studies have shown that this compound can inhibit the activation of ERK, along with other MAPKs like JNK and p38, in certain inflammatory models or cell types. alzdiscovery.orgfrontiersin.orgresearchgate.net This suggests a context-dependent modulation of the MAPK/ERK pathway by this compound.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/ARE Pathway Activation
This compound is known to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/ARE pathway. mdpi.commdpi.comencyclopedia.pub This pathway is crucial for the cellular antioxidant defense system. mdpi.comnih.gov Under metabolic stress, this compound can translocate to the nucleus and interact with Nrf2, a stress-responsive transcription factor that regulates genes containing antioxidant response elements (ARE). mdpi.comfrontiersin.orge-dmj.orgnih.gov
Activation of the Nrf2/ARE pathway by this compound leads to the upregulation of antioxidant genes such as HO-1 and NQO1, which helps to protect cells against oxidative stress and inflammation. nih.govresearchgate.netnih.gov This mechanism has been observed in various cell types and disease models, including cardiomyocytes and dopaminergic neurons exposed to oxidative insults. encyclopedia.pubnih.govresearchgate.net Studies also suggest a direct interaction between nuclear-translocated this compound and Nrf2. nih.gov
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway Engagement
This compound engages with the Phosphoinositide 3-Kinase (PI3K)/AKT pathway. nih.govresearchgate.netnih.gov This pathway is a key regulator of various cellular functions, including cell growth, proliferation, survival, and metabolism. nih.gov Research indicates that this compound treatment can induce AKT phosphorylation, a marker of pathway activation. nih.govnih.govaging-us.com
The engagement of this compound with the PI3K/AKT pathway appears to contribute to its metabolic effects, such as improved insulin (B600854) sensitivity and glucose uptake in skeletal muscle. nih.govaging-us.com Studies have shown that this compound increases AKT phosphorylation in skeletal muscle of mice, which is associated with improved insulin signaling. nih.gov While this compound has been shown to elevate phosphorylation of AKT at Ser 473, the effect on phosphorylation at Thr308 may vary, suggesting a nuanced modulation of AKT activity. nih.gov The PI3K/AKT pathway is also implicated in mediating some of the cardioprotective effects of this compound. nih.gov
Transforming Growth Factor-Beta (TGF-β)/Smad Signaling Involvement in Cell Lineage Regulation
This compound is involved in the Transforming Growth Factor-Beta (TGF-β)/Smad signaling pathway, particularly in the context of cell lineage regulation, such as osteogenesis. mdpi.comencyclopedia.pubfrontiersin.org TGF-β signaling is crucial for various cellular activities, including differentiation and matrix production. frontiersin.orgparticlepeptides.com
Studies have demonstrated that this compound can activate the TGF-β/Smad pathway by up-regulating the expression of TGF-β1, TGF-β2, and Smad7. mdpi.comencyclopedia.pubfrontiersin.orgparticlepeptides.com This activation promotes the synthesis of type I collagen in osteoblasts and encourages the differentiation of bone marrow mesenchymal stem cells (BMSCs) into osteoblasts. mdpi.comencyclopedia.pubfrontiersin.orgparticlepeptides.com Experimental evidence, including silencing of TGF-β and Smad, supports the involvement of this pathway in this compound-mediated osteogenic differentiation. frontiersin.org
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway Inhibition
This compound has been shown to inhibit the Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) pathway. mdpi.comnih.govfrontiersin.org NF-κB is a key regulator of the immune system and inflammatory responses, controlling the expression of numerous pro-inflammatory factors. nih.govfrontiersin.org
This compound may inhibit NF-κB by reducing the production of reactive oxygen species (ROS), which can act as secondary messengers to activate NF-κB. nih.govfrontiersin.org This inhibition leads to a decrease in the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while potentially increasing anti-inflammatory cytokines like IL-10. nih.govfrontiersin.org Studies have also shown that this compound can block the increase of NF-κB levels and inhibit its nuclear translocation. nih.gov While some evidence suggests a potential link between this compound, MAPK, and NF-κB, further direct experimental proof is needed to fully clarify this relationship. nih.gov
Other Identified Protein Interactions and Signaling Modulations
Beyond the explicitly listed pathways, this compound interacts with and modulates other proteins and signaling pathways. A prominent interaction is with AMP-activated protein kinase (AMPK). mdpi.comnih.govmdpi.come-dmj.orgfrontiersin.orgfrontiersin.org this compound activates AMPK, a central regulator of cellular metabolism, often by increasing the levels of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide). mdpi.comnih.govmdpi.com This activation of AMPK is considered a primary mechanism through which this compound exerts many of its metabolic effects, including regulating glucose and fatty acid metabolism. mdpi.comnih.govmdpi.comfrontiersin.orgfrontiersin.org The translocation of this compound to the nucleus is also reported to be AMPK-dependent. nih.govmdpi.comfrontiersin.org
Forkhead Box Protein O1 (FOXO1) Inhibition
This compound has been shown to inhibit the activity of Forkhead Box Protein O1 (FOXO1), a transcription factor involved in regulating genes related to muscle wasting and other metabolic processes. physiology.orgnih.govresearchgate.net By elevating AKT phosphorylation, this compound suppresses the transcriptional activity of FOXO1. physiology.orgnih.govresearchgate.net This inhibition of FOXO1 contributes to the reduction of myostatin expression, a key negative regulator of skeletal muscle mass. physiology.orgnih.govresearchgate.net The signaling cascade involves this compound increasing mTORC2 activity and inhibiting PTEN activity, which in turn modulates AKT phosphorylation. physiology.orgnih.govresearchgate.net This ultimately leads to the suppression of FOXO1 and its downstream targets, including myostatin and atrogin-1, thereby preventing muscle atrophy. researchgate.net
Casein Kinase 2 (CK2) as a Direct Binding Partner
Casein Kinase 2 (CK2), a ubiquitous serine-threonine kinase, has been identified as a direct and functional target of this compound. diabetesjournals.orgnih.govresearchgate.netresearchgate.netnih.gov In cell-free systems, this compound directly binds to and activates CK2. diabetesjournals.orgnih.govresearchgate.netnih.gov Studies using dot blot and surface plasmon resonance assays have confirmed this direct interaction, specifically showing that this compound binds to the CK2α subunit. diabetesjournals.orgresearchgate.netnih.gov The binding affinity between this compound and CK2α is strong, with a reported dissociation constant (KD) of 1 nM. nih.gov This binding and activation of CK2 by this compound are crucial for its physiological effects, including enhanced muscle glucose uptake and the prevention of skeletal muscle atrophy. nih.govresearchgate.netresearchgate.netnih.gov Notably, a naturally occurring variant of this compound, K14Q, exhibits significantly reduced binding affinity to CK2α and does not effectively activate CK2, which is associated with an increased risk of type 2 diabetes and sarcopenia in some individuals. diabetesjournals.orgnih.govresearchgate.netresearchgate.netnih.gov The effects of this compound on CK2 activity can be tissue-specific, stimulating it in muscle while potentially suppressing it in fat by differentially modifying CK2-interacting proteins. nih.govresearchgate.netnih.gov
CCN1/ERK1/2/EGR1 Pathway Regulation
This compound has been shown to regulate the CCN1/ERK1/2/EGR1 signaling pathway, particularly in the context of myocardial damage in diabetic conditions. frontiersin.orgnih.govresearchgate.netdntb.gov.uanih.gov Research indicates that this compound can repair myocardial damage by inhibiting the overexpression of CCN1 and the subsequent activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). frontiersin.orgnih.govresearchgate.netdntb.gov.uanih.gov This inhibition also leads to a decrease in the expression of Early Growth Response 1 (EGR1), a downstream target of ERK1/2. frontiersin.orgnih.govresearchgate.netdntb.gov.uanih.gov By downregulating CCN1 and inhibiting the ERK1/2/EGR1 cascade, this compound contributes to the reduction of myocardial apoptosis. frontiersin.orgnih.govresearchgate.netdntb.gov.uanih.gov This suggests that the CCN1/ERK1/2/EGR1 pathway plays an important role in the protective effects of this compound on the myocardium in diabetes. frontiersin.orgnih.govresearchgate.netdntb.gov.uanih.gov While some studies highlight the role of ERK phosphorylation in receptor signaling cascades related to proliferation and differentiation, the specific regulation of this pathway by this compound appears context-dependent, as observed differences in various cell lines. cellphysiolbiochem.comresearchgate.net
Myosin-9 (MYH9)-Actin Mediated Homeostasis
This compound's impact on cellular homeostasis involves its interaction with Myosin-9 (MYH9) and actin. nih.govresearchgate.netresearchgate.net This interaction is particularly relevant to mitochondrial dynamics and antiviral responses, such as during Hepatitis B virus (HBV) infection. nih.govresearchgate.netresearchgate.net this compound's ability to regulate MYH9-actin-mediated mitochondrial homeostasis contributes to its effects on mitochondrial biogenesis and the enhancement of signaling pathways like the mitochondrial antiviral signaling protein (MAVS) pathway. nih.govresearchgate.netresearchgate.net Under conditions like hypoxia-reoxygenation stress, reactive oxygen species (ROS)-dependent phosphorylation of MYH9 via CK2A facilitates the binding of this compound to MYH9-γ-Actin complexes. nih.gov This binding is crucial for the nuclear transport of this compound, where it can then transcriptionally activate antioxidant genes by interacting with their promoters containing antioxidant response elements (AREs). nih.gov Thus, this compound utilizes the MYH9-actin complex as a mechanism for nuclear translocation and the subsequent regulation of genes involved in antioxidant defense and mitochondrial remodeling. nih.govresearchgate.netresearchgate.netnih.gov
Biological Roles and Physiological Significance of Mots C: Insights from Preclinical Studies
Comprehensive Regulation of Cellular and Systemic Metabolism
MOTS-c plays a crucial role in regulating various facets of cellular and systemic metabolism. Its actions contribute to maintaining metabolic flexibility and responding to metabolic stress alzdiscovery.orgpurepeptidesuk.com.
Glucose Homeostasis and Insulin (B600854) Sensitivity in Skeletal Muscle
Preclinical studies consistently demonstrate that this compound enhances glucose uptake and clearance alzdiscovery.orgnih.govfrontiersin.orgmdpi.comfrontiersin.orgnih.govfrontiersin.org. It has been shown to improve both whole-body and skeletal muscle insulin sensitivity in various mouse models, including those with age-dependent or high-fat diet-induced insulin resistance alzdiscovery.orgnih.govnih.govfrontiersin.orgmdpi.comadtu.infrontiersin.orgcell-stress.com. For instance, treatment with this compound restored the muscle insulin sensitivity of middle-aged mice (12 months old) to levels observed in young mice (3 months old) alzdiscovery.orgnih.govfrontiersin.org. In high-fat diet-fed male mice, this compound treatment improved glucose homeostasis and prevented hyperinsulinemia alzdiscovery.orgnih.govnih.gov. At the cellular level, this compound treatment led to increased activation of Akt in skeletal muscle in response to insulin alzdiscovery.org. Furthermore, this compound has been shown to increase the expression of GLUT4, a key glucose transporter, in skeletal muscle frontiersin.orgmdpi.comadtu.in. An analog of this compound, CB4211, was found to potentiate insulin-mediated reduction of glucose in hepatic cells in cell culture alzdiscovery.org.
Lipid Metabolism Regulation, Fatty Acid Oxidation, and Adipose Tissue Browning
This compound significantly impacts lipid metabolism by promoting the beta-oxidation of fatty acids alzdiscovery.orgfrontiersin.orgnih.govresearchgate.net. This action contributes to the reduction of lipid accumulation in various tissues, including the liver alzdiscovery.orgnih.govfrontiersin.orgnih.gov, and may help prevent oxidative stress associated with excess lipids alzdiscovery.org. Studies in high-fat diet-fed mice showed that this compound treatment prevented weight gain and reduced fat accumulation, which was attributed to increased energy expenditure and enhanced fatty acid oxidation alzdiscovery.orgnih.gov. This compound has also been shown to enhance lipolysis in preclinical models, such as ovariectomized mice nih.gov. Its influence extends to the regulation of gene expression related to lipid metabolism, downregulating adipogenesis-related genes like Fasn and Scd1 while enhancing the expression of lipid oxidation-related genes nih.gov. Furthermore, this compound promotes the activation of brown adipose tissue (BAT) and the browning of white adipose tissue (WAT) alzdiscovery.orgnih.govsemanticscholar.orgnih.gov. This is associated with the upregulation of thermogenic genes such as PGC-1α, UCP1, and Elovl3 in brown adipose tissue nih.govsemanticscholar.org. These effects contribute to reduced blood lipids and hepatic triacylglycerol levels nih.gov and can improve cholesterol metabolism semanticscholar.org.
Amino Acid Metabolism Integration
Preclinical studies indicate that this compound is involved in the regulation of amino acid metabolism, particularly in skeletal muscle alzdiscovery.orgbiorxiv.org. Metabolomic analysis performed on skeletal muscle from this compound-treated mice after exercise revealed that this compound significantly regulated amino acid metabolism, suggesting an adaptive metabolic response to exercise induced by the peptide biorxiv.org.
Enhancement of Cellular Bioenergetics and Adenosine (B11128) Triphosphate (ATP) Production
This compound plays a role in regulating cellular bioenergetic homeostasis alzdiscovery.orgfrontiersin.org. Research has shown that this compound treatment can lead to increased ATP levels nih.gov. While other mitochondrial-derived peptides like Humanin (B1591700) are known to influence mitochondrial bioenergetics by increasing basal oxygen consumption rates and maintaining ATP production capacity under stress alzdiscovery.org, direct evidence shows this compound's impact on ATP levels nih.gov.
Activation of Glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway
This compound enhances cellular glucose flux alzdiscovery.orgnih.govnih.govfrontiersin.orgmdpi.comnih.govfrontiersin.org. Studies using cell cultures have shown that this compound stimulates glucose utilization, evidenced by increased glucose clearance and lactate (B86563) accumulation in the culture media, alongside decreased intracellular glucose levels and other glycolytic intermediates nih.gov. These findings suggest an increased routing of glucose towards the pentose phosphate pathway (PPP), an anabolic branch of glycolysis mdpi.comnih.govadtu.inbiorxiv.org. This is supported by the accumulation of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), an intermediate in de novo purine (B94841) synthesis tethered to the folate cycle, which is influenced by this compound mdpi.commdpi.comnih.govcell-stress.comresearchgate.net. This compound has been shown to activate glycolysis mdpi.comnih.gov, promoting this process via the AMPK-HIF-1α-PFKFB3 pathway nih.gov. It specifically reinstates the expression of PFKFB3, an essential enzyme in glycolysis nih.gov.
Modulation of Mitochondrial Biology and Homeostasis
As a peptide encoded by the mitochondrial genome, this compound is intrinsically linked to mitochondrial biology and homeostasis alzdiscovery.orgmodernpeptides.compurepeptidesuk.commdpi.comnih.govusada.org. It is involved in regulating mitochondrial function and maintaining cellular homeostasis under metabolic stress usada.orgfrontiersin.orgmdpi.com. A notable characteristic of this compound is its ability to translocate to the nucleus in response to metabolic stress in an AMPK-dependent manner, where it can regulate nuclear gene expression alzdiscovery.orgmdpi.commdpi.comcell-stress.com. This translocation is crucial for the peptide's role in maintaining mitochondrial function and cell resilience mdpi.com. Preclinical evidence also suggests that this compound may contribute to improved mitochondrial biogenesis, potentially through its activation of the AMPK and PGC-1α pathways mdpi.comresearchgate.netmdpi.com. Furthermore, studies indicate that this compound can offer protection against mitochondrial damage mdpi.com and influences mitochondrial dynamics pekcuralabs.com.
Regulation of Mitochondrial Function and Remodeling
This compound plays a role in regulating mitochondrial function and dynamics, which involves the balance between mitochondrial fission and fusion (remodeling). It has been demonstrated to enhance mitochondrial homeostasis mdpi.com. This compound treatment can ameliorate mitochondrial associated dysfunction, as observed in studies related to HBV infection where it promoted mitochondrial biogenesis and maintained a dynamic balance between mitochondrial fission and fusion bmj.com. Research using mammalian cells also suggests that this compound treatment can lead to a significant increase in protein levels of OPA1 and MFN2, two GTPases vital for the fusion of mammalian mitochondria researchgate.net. Inhibition of these GTPases abrogated the ability of this compound to prompt GLUT4 translocation and glucose uptake, highlighting the link between mitofusion and this compound-induced glucose uptake researchgate.net.
Attenuation of Reactive Oxygen Species (ROS) Production and Oxidative Stress
This compound has been shown to help attenuate reactive oxygen species (ROS) production and mitigate oxidative stress. It is the first MDP demonstrated to enhance mitochondrial homeostasis through decreased oxygen consumption and ROS production mdpi.comresearchgate.net. In the nucleus, this compound can regulate genes in response to metabolic dysfunction, including those containing antioxidant response elements (ARE) mdpi.comencyclopedia.pub. It interacts with ARE-regulating stress-responsive transcription factors, such as Nuclear Factor Erythroid 2-Related Factor 2 (NFE2L2/NRF2), which responds to ROS and protects cells under oxidative stress mdpi.comresearchgate.netencyclopedia.pub. Preclinical studies have shown that this compound significantly inhibited oxidative stress in various cell types, including mouse lung epithelial cells mdpi.comresearchgate.net. Treatment with this compound also resulted in a reduction in elevated ROS levels caused by conditions like HBV infection bmj.com.
Impact on Mitochondrial Membrane Potential (Ψm)
Influence on Musculoskeletal System Physiology
This compound exerts a notable influence on the physiology of the musculoskeletal system, particularly skeletal muscle, impacting homeostasis, performance, fiber type, and myoblast differentiation.
Skeletal Muscle Homeostasis and Physical Performance Enhancement
Skeletal muscle is a primary target organ for this compound, where it contributes to metabolic homeostasis alzdiscovery.org. Preclinical studies in mice have consistently shown that exogenous this compound treatment can enhance physical capacity and improve performance in various age groups, including young, middle-aged, and old mice alzdiscovery.orgbiorxiv.orgmdpi.comaacrjournals.orgusada.orgbiorxiv.org. For instance, systemic this compound treatment significantly enhanced performance on a treadmill in mice of all tested age groups alzdiscovery.orgbiorxiv.orgbiorxiv.org. This compound treatment has also been shown to regulate skeletal muscle metabolism and gene expression biorxiv.orgusada.orgbiorxiv.org. In diet-induced obese mice, this compound administration prevented muscle atrophy mdpi.com.
Research Findings on Physical Performance Enhancement:
| Study Type | Animal Model | Treatment | Outcome on Physical Performance | Citation |
| Preclinical | Young, middle-aged, and old mice | Systemic this compound treatment | Enhanced physical capacity | alzdiscovery.orgbiorxiv.orgbiorxiv.org |
| Preclinical | Wild-type mice | This compound administration | Improved running time and distance | mdpi.com |
| Preclinical | Aged mice (23.5 months) | Intermittent this compound treatment (3x/week) | Improved physical capacity | biorxiv.orgbiorxiv.org |
| Preclinical | Diet-induced obese mice | This compound administration | Prevented muscle atrophy | mdpi.com |
Muscle Fiber Type Adaptation and Myoblast Differentiation
This compound has been implicated in muscle fiber type adaptation and myoblast differentiation. The peptide primarily acts via the folate-AICAR-AMPK pathway, which is involved in regulating skeletal muscle fiber type mdpi.com. In humans, increased skeletal muscle this compound expression with aging has been associated with a fast-to-slow fiber type shift researchgate.netnih.gov. Studies have shown a positive association between MYH7 mRNA (a marker for slow-type fibers) and muscle this compound levels, while MYH2 mRNA (a marker for fast-type fibers) was negatively associated nih.gov.
Furthermore, this compound promotes the differentiation of myoblasts. Investigations using murine C2C12 and rat L6 muscle cell lines have explored the effect of this compound on cellular processes, including differentiation researchgate.netcellphysiolbiochem.com. This compound promotes the differentiation of C2C12 cells by increasing the expression of muscle regulatory factors researchgate.netcellphysiolbiochem.com. Studies have shown that treatment with wild-type this compound peptide increased myotube formation in both human (LHCN-M2) and murine (C2C12) muscle progenitor cells researchgate.net. This effect appears to be mediated, in part, through the interaction of this compound with STAT3 via a putative SH2 binding motif, leading to reduced STAT3 transcriptional activity and enhanced myotube formation researchgate.net. However, the response to this compound can vary depending on the type of muscle fibers, as demonstrated by differential effects observed in C2C12 and L6 cells regarding survival, differentiation, and lipid accumulation researchgate.netcellphysiolbiochem.comnih.gov.
Promotion of Osteoblast Proliferation, Differentiation, and Mineralization
Immunomodulatory and Anti-inflammatory Actions
General Anti-Inflammatory Mechanisms
Research indicates that this compound possesses anti-inflammatory properties, primarily demonstrated through preclinical studies. In mouse models, this compound treatment has been shown to significantly reduce pro-inflammatory cytokines while increasing anti-inflammatory cytokines in the serum. nih.govmdpi.comalzdiscovery.org This effect is suggested to be mediated, in part, through the activation of the AMPK pathway and the inhibition of the MAP kinase/c-Fos pathway. nih.gov
Studies have shown that this compound can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the secretion of the anti-inflammatory cytokine IL-10. mdpi.comalzdiscovery.orgfrontiersin.orgdovepress.com This modulation of cytokine levels contributes to its anti-inflammatory effects. Furthermore, this compound has been observed to inhibit the activation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and P38 in response to inflammatory stimuli. nih.govmdpi.com
This compound may also exert anti-inflammatory effects by suppressing NF-κB signaling, potentially by reducing the production of reactive oxygen species (ROS). mdpi.comfrontiersin.org This pathway is crucial in the inflammatory response. Additionally, this compound has been shown to activate the Nrf2-ARE pathway, which plays an antioxidative role and can protect cells under oxidative stress, a condition often linked with inflammation. mdpi.comnih.govmdpi.com
Contributions to Cellular Stress Responses and Adaptation
This compound plays a vital role in enhancing cellular resilience and promoting adaptation to various stress conditions. It is expressed in response to stress and translocates to the nucleus to regulate stress adaptation-related genes. researchgate.netresearchgate.net This nuclear translocation is often dependent on the activation of the AMPK pathway. mdpi.comnih.govfergana.newsmdpi.commdpi.com
Adaptive Responses to Metabolic Stress Conditions
This compound is a key regulator of metabolic homeostasis and is particularly important in adaptive responses to metabolic stress. mdpi.comnih.govintricateartseminars.comfergana.newsresearchgate.netmdpi.comresearchgate.net Under conditions of metabolic dysfunction or stress, this compound translocates to the nucleus to modulate adaptive nuclear gene expression. mdpi.comnih.govintricateartseminars.comfergana.newsresearchgate.netmdpi.com
One of the primary mechanisms involves the activation of the AMPK pathway. mdpi.comnih.govfergana.newsmdpi.comresearchgate.netmdpi.com this compound can trigger AMPK activation by inhibiting the folate cycle and de novo purine biosynthesis, leading to the accumulation of AICAR, a known AMPK activator. mdpi.com This activation of AMPK is central to how this compound influences energy metabolism, including glucose and lipid metabolism, and improves insulin sensitivity. mdpi.comnih.govintricateartseminars.comfergana.newspurepeptidesuk.comresearchgate.netmdpi.comalzdiscovery.orgmdpi.comfrontiersin.orge-dmj.org
This compound enhances glucose uptake and utilization, particularly in skeletal muscle, which is a primary target organ. nih.govintricateartseminars.compurepeptidesuk.commdpi.comfrontiersin.org It can reverse age-related skeletal muscle insulin resistance in mice and improve glucose uptake in muscle cells. nih.govfrontiersin.org Studies have also shown that this compound can prevent diet-induced obesity and insulin resistance in mice. mdpi.comusc.edu
Enhancement of Cellular Resilience and Stress Resistance
This compound contributes to cellular resilience and stress resistance by regulating pathways that mitigate cellular damage and maintain homeostasis. nih.govintricateartseminars.comfergana.newsresearchgate.netmdpi.comresearchgate.netresearchgate.netmdpi.com Its translocation to the nucleus under stress conditions allows it to interact with transcription factors regulated by antioxidant response elements (AREs), improving the stress resistance of cells. nih.govfergana.newsmdpi.comresearchgate.netresearchgate.netmdpi.com
The interaction of this compound with NRF2, a stress-responsive transcription factor, is important for activating the NRF2/ARE pathway, which plays a key role in protecting cells under oxidative stress. mdpi.comnih.govmdpi.comfrontiersin.orgencyclopedia.pub This pathway helps to upregulate antioxidant and cytoprotective genes. mdpi.commdpi.comencyclopedia.pub
Studies have shown that this compound can protect cells from oxidative stress induced by factors like hydrogen peroxide. mdpi.com It enhances the expression of mitochondrial protective genes and supports cellular adaptation to various stressors. nih.govresearchgate.netresearchgate.netfrontiersin.org
Mitigation of Hypoxic Stress
Research suggests that this compound can play a role in mitigating hypoxic stress, a condition where cells or tissues are deprived of adequate oxygen. A study on traumatic brain injury (TBI) in mice, a condition often involving cerebral hypoxia, found that this compound treatment alleviated the response to hypoxic stress. dovepress.comnih.gov
In this context, this compound improved the hypoxic environment in brain tissue, reducing the cellular demand for certain metabolites and enhancing lipid β-oxidation to provide energy. dovepress.comnih.gov This indicates that this compound can help cells adapt and maintain function under low-oxygen conditions. The regulation of nuclear gene expression by this compound during stressful conditions like hypoxia is highlighted as a mechanism for promoting cellular resistance to stress. mdpi.com
Research into Aging and Longevity Mechanisms
This compound is increasingly recognized for its potential involvement in the processes of aging and longevity. mdpi.comnih.govintricateartseminars.compurepeptidesuk.comresearchgate.netmdpi.comalzdiscovery.orgfrontiersin.orge-dmj.org Its levels decline with age in plasma and some tissues, suggesting a link to age-related decline and diseases. mdpi.comnih.govmdpi.comalzdiscovery.orgfrontiersin.orgaging-us.come-dmj.org
Studies in mice have demonstrated that this compound treatment can improve physical performance in mice of different ages, including old mice, and slow the emergence of age-related deficits. mdpi.commdpi.comusc.edue-dmj.org This suggests a potential to reverse or mitigate age-related physical decline. Late-life initiated this compound treatment has been shown to increase healthy lifespan in mice. e-dmj.org
This compound's role in maintaining metabolic balance and promoting cellular adaptation to metabolic stress is considered a key mechanism by which it may delay aging and prevent age-related diseases. mdpi.comresearchgate.net Its effects on insulin sensitivity, glucose metabolism, and muscle function are particularly relevant to healthy aging. nih.govintricateartseminars.compurepeptidesuk.comresearchgate.netmdpi.comalzdiscovery.orgfrontiersin.org
Research also explores the association between this compound gene polymorphisms and human lifespan, further supporting its potential role in longevity. nih.govfrontiersin.orge-dmj.org
Age-Dependent Expression Patterns of this compound
Studies have investigated how this compound expression levels change with age in both humans and mice. Generally, circulating levels of this compound tend to decline with age. mdpi.comnih.govmdpi.comalzdiscovery.orgfrontiersin.orgaging-us.come-dmj.org
In human studies, plasma this compound levels were found to be lower in middle-aged and older individuals compared to young adults. frontiersin.orgaging-us.come-dmj.org For example, one study reported that blood this compound levels in young people were significantly higher than in middle-aged and old individuals. frontiersin.org Another study showed plasma this compound levels were reduced with aging in cohorts of young, middle-aged, and older males. aging-us.come-dmj.org
However, the expression pattern in skeletal muscle appears to be different. In healthy aging men, skeletal muscle this compound expression was found to be higher in older and middle-aged men compared to younger men. alzdiscovery.orgaging-us.com This increase in muscle this compound with age is consistent with the age-related shift towards slower muscle fiber types, which have a higher mitochondrial density. aging-us.com This suggests a differential regulation of this compound levels in plasma and muscle with aging. aging-us.com
The strong correlation between pathological results in different age groups and this compound levels suggests that higher this compound levels may be associated with better health outcomes in aging. frontiersin.org
Table 1: Summary of Age-Dependent this compound Expression
| Tissue/Fluid | Age Group (vs. Young) | Expression Level | Source |
| Plasma (Human) | Middle-aged, Older | Decreased | mdpi.comnih.govmdpi.comalzdiscovery.orgfrontiersin.orgaging-us.come-dmj.org |
| Skeletal Muscle (Human) | Middle-aged, Older | Increased | alzdiscovery.orgaging-us.com |
| Skeletal Muscle (Mouse) | Aged | Decreased | frontiersin.org |
| Blood (Mouse) | Aged | Decreased | frontiersin.org |
Note: Some studies in mice reported decreased muscle this compound with age, indicating potential species or study design differences. frontiersin.orgaging-us.com
Association with Cellular Senescence and its Pathways
Cellular senescence, a state of stable cell cycle arrest, is a hallmark of aging and contributes to age-related dysfunction and diseases nih.gov. Research indicates a relationship between aging, senescence, and this compound levels. Studies have shown that this compound expression is lower in senescent human fibroblast cells induced by replication stress e-dmj.orgnih.gov.
Mitochondrial dysfunction is closely linked to cellular senescence nih.gov. Senescent cells often exhibit increased numbers of mitochondria and higher levels of mitochondrial respiration nih.govaging-us.com. While in non-senescent cells, this compound can decrease mitochondrial respiration, unexpectedly, both humanin and this compound have been shown to increase mitochondrial respiration in senescent cells nih.govaging-us.com. Senescent cells demonstrate a greater dependence on glucose and fatty acid utilization to support this elevated mitochondrial respiration nih.govaging-us.com. Although this compound treatment increased mitochondrial respiration in senescent cells, neither this compound nor humanin were found to be senolytic, meaning they did not kill senescent cells nih.govaging-us.com. However, they did increase selected components of the senescence-associated secretory phenotype (SASP) in doxorubicin-induced senescent cells, partially via the JAK pathway aging-us.com. These findings suggest that bioenergetics in senescent cells, influenced by factors like this compound, play a role in the expression of certain SASP factors aging-us.com. Further research is needed to fully unveil the mechanisms by which this compound regulates cellular senescence e-dmj.orgnih.gov.
Impact on Healthspan and Physical Capacity in Preclinical Models of Aging
Preclinical studies, primarily in mice, have provided significant insights into the impact of this compound on healthspan and physical capacity during aging. This compound levels naturally decline with age in skeletal muscle and circulation nih.gove-dmj.orglivvnatural.com. This age-related decrease in endogenous this compound may contribute to the decline in metabolic efficiency observed with aging livvnatural.com.
Exogenous administration of this compound in aged mice has demonstrated promising effects on physical performance and healthspan livvnatural.commdpi.comnih.gov. Studies have shown that intraperitoneal administration of this compound improved the physical performance of mice across different age groups, including young (2 months), middle-aged (12 months), and old (22 and 23.5 months) mice mdpi.comnih.gov. A two-week treatment period improved physical capacity and slowed the emergence of age-related deficits mdpi.com. Notably, old mice (22 months) treated with this compound significantly increased their physical capacity, doubling their running time on a treadmill compared to untreated old mice and effectively outrunning middle-aged counterparts e-dmj.orgnih.govlivvnatural.com.
Late-life initiated intermittent this compound treatment (three times weekly) in mice starting at 23.5 or 24 months of age improved physical capacity and showed a trend towards increasing lifespan e-dmj.orgnih.govalzdiscovery.orgbiorxiv.org. One study reported a 6.4% increase in median lifespan and a 7% increase in maximum lifespan in mice treated with this compound starting in old age, although the p-value was borderline significant (P=0.05) alzdiscovery.org. These findings suggest the potential for this compound as an anti-aging intervention e-dmj.orgnih.gov.
This compound's beneficial effects on physical capacity in aging models are linked to its role in regulating metabolic homeostasis and muscle function holisticmedicalwellness.comresearchgate.net. It has been shown to enhance metabolic flexibility, improve insulin sensitivity, and may act as an exercise mimetic holisticmedicalwellness.comalzdiscovery.org. In skeletal muscle, this compound regulates glucose and amino acid metabolism and induces gene expression related to metabolic stress adaptation alzdiscovery.orgbiorxiv.org. It can prevent muscle weakness and loss in aged and immobilized mice by regulating metabolic activity and suppressing muscle atrophy pathways researchgate.net.
The following table summarizes key findings on the impact of this compound treatment on physical capacity in preclinical models:
| Study Model (Age) | Treatment Duration | Observed Effect on Physical Capacity | Reference |
| Mice (2, 12, 22, 23.5 months) | 2 weeks (IP, 15 mg/kg/day) | Improved physical performance, slowed age-related deficits | mdpi.com |
| Old Mice (22 months) | 2 weeks (Systemic) | Doubled running time on treadmill compared to untreated old mice | e-dmj.orgnih.gov |
| Mice (2, 12, 22 months) | Systemic treatment | Significantly enhanced treadmill performance (~2-fold) | biorxiv.org |
| Mice (23.5 months) | Intermittent (3x/week) | Improved physical capacity | nih.govbiorxiv.org |
| Aged Mice | Not specified | Enhanced exercise endurance, prevented muscle weakness | researchgate.net |
Note: This table is intended to represent data discussed in the text and would ideally be interactive in a digital format.
Investigation of Genetic Polymorphisms and their Link to Longevity
Genetic variations, particularly in mitochondrial DNA (mtDNA), have been investigated for their potential association with longevity. The mitochondrial genome encodes for this compound, and polymorphisms within this region can affect the peptide's structure or expression frontiersin.orgaging-us.com.
An East Asian-specific mtDNA single nucleotide polymorphism (SNP), m.1382A>C (rs111033358), located in the region encoding this compound, results in an amino acid substitution from Lysine (B10760008) (K) to Glutamine (Q) at the 14th position of the this compound peptide (K14Q) mdpi.comalzdiscovery.orgaging-us.com. This polymorphism is primarily found in individuals of East Asian descent and is part of the haplogroup D4b2, which has been previously associated with exceptional longevity alzdiscovery.orgaging-us.comnih.gov.
Initial speculation suggested that the m.1382A>C polymorphism might be involved in the extended lifespan observed in some Japanese individuals nih.govresearchgate.netnih.gov. However, more recent and expanded studies have cast doubt on a direct link between this specific polymorphism and exceptional longevity mdpi.comaging-us.com. One study utilizing an expanded cohort of Japanese centenarians (n=736) found that the allele frequency of m.1382A>C was similar between centenarian and control groups, concluding that this polymorphism is unlikely to be involved with exceptional longevity aging-us.com.
Despite not being directly linked to exceptional longevity, the m.1382A>C polymorphism has been associated with altered this compound activity and metabolic phenotypes mdpi.comalzdiscovery.orgaging-us.com. The K14Q variant of this compound is predicted to have a functional effect due to the physicochemical difference between lysine and glutamine researchgate.net. Studies suggest that the K14Q this compound peptide has reduced activity as an insulin sensitizer (B1316253) compared to the wild-type this compound alzdiscovery.orgaging-us.com. Carriers of the C allele (m.1382A>C) have been found to exhibit significantly higher visceral fat compared to controls, suggesting a potential role in abdominal obesity and the pathogenesis of type 2 diabetes, particularly in Japanese men mdpi.comaging-us.com. This polymorphism has also been associated with impaired glucose metabolism, diet- and age-induced insulin resistance, and sarcopenia mdpi.comresearchgate.net.
Interestingly, while the K14Q variant has reduced activity, carriers of the m.1382A>C polymorphism have been found to have higher circulating this compound levels alzdiscovery.orgaging-us.com. This increase may represent a compensatory response to the reduced activity of the variant peptide alzdiscovery.org.
Further research is needed to fully understand the functional significance of the m.1382A>C polymorphism and its potential indirect influence on the human aging process through its effects on metabolic health and age-related conditions researchgate.netnih.gov.
Organ Specific Biological Effects in Preclinical Models
Vascular Health and Calcification Attenuation
Preclinical studies have investigated the impact of the mitochondrial-derived peptide MOTS-c on vascular health, with a particular focus on its potential to attenuate vascular calcification. Vascular calcification (VC), characterized by the abnormal deposition of calcium phosphate (B84403) crystals in artery walls, is a significant complication in various diseases, including chronic kidney disease, cardiac valve disease, and atherosclerosis, and is associated with an increased risk of cardiovascular events. mdpi.comkarger.com Currently, there are no established treatments to reverse VC, highlighting the importance of exploring novel therapeutic strategies. karger.com
Research using a rat model of vascular calcification induced by vitamin D3 and nicotine (B1678760) demonstrated that this compound treatment significantly attenuated VC. mdpi.comkarger.comalzdiscovery.org In this model, male Sprague-Dawley rats were treated with this compound at a dose of 5 mg/kg once daily for 4 weeks. karger.com The treatment led to a notable reduction in calcium content in the calcified aortas. karger.comalzdiscovery.org Specifically, this compound treatment reduced the vitamin D3 and nicotine-induced elevation in calcium content by 55.7%. karger.com Furthermore, histological analysis revealed that this compound treatment dramatically reduced the number of disordered elastic fibers and significantly improved the structure of the vascular wall. karger.compeptidesciences.com
The mechanism underlying this compound's effect on vascular calcification appears to involve the activation of the adenosine (B11128) monophosphate-activated protein kinase (AMPK) signaling pathway. mdpi.comkarger.comnih.gov Studies have shown that this compound treatment increased the level of phosphorylated AMPK in the vascular tissue of the rat model. karger.com Concurrently, the expression levels of the angiotensin II type 1 (AT-1) and endothelin B (ET-B) receptors were decreased after this compound treatment. mdpi.comkarger.comnih.gov Both AT-1 and ET-B receptors are implicated in the AMPK pathway, and their reduced expression is associated with decreased oxidative stress and prevention of myocardial contractile dysfunction. karger.compeptidesciences.com Conversely, high levels of the AT-1 receptor can induce myocardial fibrosis and cardiac dysfunction. karger.compeptidesciences.com These findings suggest that this compound may act as a VC inhibitor by activating AMPK signaling and suppressing the expression of AT-1 and ET-B receptors. mdpi.comkarger.comnih.gov
Beyond calcification, this compound has also been associated with broader aspects of vascular function. Studies have indicated that plasma this compound levels correlate with microvascular and epicardial endothelial function in humans. alzdiscovery.org Individuals with endothelial dysfunction have been observed to have reduced plasma levels of this compound. alzdiscovery.org In preclinical models, this compound treatment has been shown to improve vascular responsiveness and reduce blood pressure in the vitamin D3 and nicotine-induced VC rat model. karger.compeptidesciences.com Treatment significantly decreased systolic and diastolic blood pressure in these rats. karger.compeptidesciences.com
The following table summarizes key findings regarding this compound's effects on vascular health and calcification attenuation in preclinical models:
| Preclinical Model | Treatment Regimen | Key Findings | Reference |
| Vitamin D3 + Nicotine-induced VC rats | This compound (5 mg/kg/day for 4 weeks) | Attenuated vascular calcification (55.7% reduction in calcium content), improved vascular wall structure, decreased blood pressure. karger.com | karger.comalzdiscovery.org |
| Vitamin D3 + Nicotine-induced VC rats | This compound | Increased phosphorylated AMPK levels, decreased AT-1 and ET-B receptor expression in vascular tissue. karger.com | mdpi.comkarger.comnih.gov |
Impact on Viral Infections (e.g., Hepatitis B Virus)
Emerging research suggests that this compound may play a role in the host response to viral infections, with studies specifically investigating its impact on Hepatitis B virus (HBV) infection in preclinical models. HBV infection is known to cause significant harm to mitochondrial activity, which can impede the effectiveness of treatments for chronic hepatitis B (CHB). nih.govresearchgate.net
A recent study explored the potential diagnostic and therapeutic utility of this compound in HBV-related diseases using both in vitro and in vivo models. nih.govresearchgate.netresearchgate.net The study found that this compound levels negatively correlate with HBV DNA expression, suggesting a potential link between endogenous this compound levels and viral load. nih.govresearchgate.net In HBV-infected mice and cells, inhibition of HBV replication was observed following this compound treatment, with reported inhibition rates of 50-70%. nih.govresearchgate.net This antiviral effect was accompanied by improved liver function in the preclinical models, without notable toxicity observed in vitro or in vivo. nih.govresearchgate.net
The mechanism by which this compound exerts its antiviral effects against HBV appears to involve the modulation of mitochondrial function and the enhancement of antiviral signaling pathways. nih.govresearchgate.net Research indicates that this compound promotes mitochondrial biogenesis, the process of creating new mitochondria. nih.govresearchgate.net Furthermore, this compound was found to enhance the mitochondrial antiviral signaling protein (MAVS) signaling pathway. nih.govresearchgate.net The MAVS pathway is a crucial component of the innate immune response that detects viral RNA and triggers the production of interferons and other antiviral molecules. The study suggests that this compound's impact on HBV infection is dependent on its ability to regulate MYH9-actin-mediated mitochondrial homeostasis, which in turn influences mitochondrial dynamics and contributes to mitochondrial biogenesis and MAVS signaling. nih.govresearchgate.net
These preclinical findings suggest that this compound has the potential to serve as both a biomarker for HBV infection progression and as a therapeutic agent to enhance antiviral efficacy. nih.govresearchgate.net This presents a promising novel approach for the treatment of patients with CHB. nih.govresearchgate.net
While the primary focus has been on HBV, there is also broader preclinical evidence suggesting a role for this compound in the immune response to pathogens, including potential effects against viruses. biorxiv.orgelifesciences.org this compound has been described as a mitochondrial-encoded host defense peptide that can be induced by interferon-gamma (IFNγ), a key cytokine in antiviral immunity. biorxiv.orgelifesciences.org Studies have shown that this compound can influence monocyte differentiation into macrophages with enhanced bacterial clearance capabilities and altered metabolism. biorxiv.orgelifesciences.org Although this research primarily focused on bacterial infection (Methicillin-resistant Staphylococcus aureus - MRSA), the broader context of this compound as an interferon-responsive host defense peptide suggests potential relevance to viral infections as well. biorxiv.orgelifesciences.orgpeptidesciences.com
The following table summarizes key findings regarding this compound's impact on viral infections in preclinical models:
| Preclinical Model | Intervention/Observation | Key Findings | Reference |
| HBV-infected mice/cells | This compound treatment | Inhibition of HBV replication (50-70%), improved liver function, no notable toxicity. nih.govresearchgate.net | nih.govresearchgate.net |
| HBV-infected individuals/cells | Correlation analysis | Negative correlation between this compound levels and HBV DNA expression. nih.govresearchgate.net | nih.govresearchgate.net |
| HBV-infected mice/cells | Mechanistic studies | Promotes mitochondrial biogenesis, enhances MAVS signaling pathway, regulates MYH9-actin-mediated mitochondrial homeostasis. nih.govresearchgate.net | nih.govresearchgate.net |
| Monocytes | IFNγ stimulation | Induces endogenous this compound expression. biorxiv.orgelifesciences.org | biorxiv.orgelifesciences.org |
| Monocytes | This compound treatment | Influences differentiation into macrophages with enhanced bacterial clearance and altered metabolism (in the context of bacterial infection, suggesting broader immune modulation). biorxiv.orgelifesciences.org | biorxiv.orgelifesciences.org |
Research Methodologies and Experimental Approaches in Mots C Studies
In Vitro Cellular Models for Mechanistic Elucidation
Cellular models are fundamental tools for dissecting the molecular mechanisms through which MOTS-c exerts its effects. By using specific cell types, researchers can focus on the direct impact of this compound on cellular functions relevant to its known roles in metabolism and aging.
Use of Myoblast (e.g., C2C12, L6) and Fibroblast Cell Lines
Myoblast cell lines, such as murine C2C12 and rat L6, are widely used to study the effects of this compound on muscle cell biology, including differentiation, metabolism, and stress response. Studies have shown that this compound can influence muscle cell differentiation and metabolism. Using C2C12 and L6 cell lines, researchers have explored this compound's effects on cellular processes, employing methods like real-time PCR, Western blot, and lipid accumulation measurement. cellphysiolbiochem.comresearchgate.netresearchgate.netnih.gov Investigations revealed that this compound increased the survival of C2C12 cells at doses of 10 and 100 nM and stimulated the phosphorylation of extracellular signal-regulated kinase within 5 minutes of incubation. cellphysiolbiochem.comresearchgate.netnih.gov These effects were not observed in L6 cells, although both cell lines showed a reduced rate of proliferation. cellphysiolbiochem.comresearchgate.netnih.gov Furthermore, this compound promotes the differentiation of C2C12 cells by increasing the expression of muscle regulatory factors, but this effect was not seen in L6 cells. cellphysiolbiochem.comresearchgate.netnih.gov Treatment with physiological concentrations of free fatty acids and this compound led to increased lipid accumulation in L6 cells and decreased lipid accumulation in C2C12 cells, suggesting a diverse response based on muscle fiber type. cellphysiolbiochem.comresearchgate.netnih.gov
Fibroblast cell lines are also utilized, particularly in the context of aging and cellular senescence studies. This compound expression has been reported to be lower in senescent human fibroblast cells induced by replication stress. e-dmj.org
Application in Osteoblast, Osteoclast, and Adipocyte Cultures
Cell cultures representing bone and adipose tissues are used to investigate the influence of this compound on bone metabolism and adipogenesis. Studies have demonstrated that this compound can promote the proliferation of the osteoblast cell line hFOB1.19, with increased cell survival observed after 24 and 48 hours of incubation. frontiersin.org Moreover, the expression of COL1A1 and COL1A2 mRNA in hFOB1.19 cells treated with this compound increased in a dose-dependent manner, suggesting that this compound promotes osteoblast type I collagen synthesis and osteogenic differentiation, potentially via the TGF-β/Smad pathway. frontiersin.orgmdpi.comnih.govencyclopedia.pubnih.gov
In osteoclast studies, cellular experiments have been performed to detect the effect of this compound on osteoclast formation by administering different concentrations of this compound and counting the number of osteoclasts. frontiersin.org For instance, there were significantly fewer osteoclasts per well after 50 mM this compound addition compared to the control group. frontiersin.org These findings suggest that this compound intervention significantly inhibited the differentiation of bone marrow stromal cells to mature TRAP-positive multinucleated osteoclasts. frontiersin.org this compound may regulate osteoclast secretion through the activation of AMPK. frontiersin.org
Adipocyte cultures, such as 3T3-L1 cells, are used to study this compound's effects on fat cells. Studies have shown that this compound can influence lipid accumulation in these cells. aging-us.com
Studies in Pancreatic, Pulmonary, and Hepatic Cell Lines
Research also extends to pancreatic, pulmonary, and hepatic cell lines to understand the broader metabolic and physiological impacts of this compound. Studies using pancreatic cell lines, specifically INS-1E (representing β cells) and αTC-1 (representing α cells), have aimed to determine the influence of this compound on pancreatic cell physiology. nih.govnih.gov These experiments examined changes in this compound secretion and expression under different conditions, as well as the effects of exogenous this compound on hormone secretion and cell viability. nih.govnih.gov Results indicate that this compound has a significant impact on pancreatic cell physiology, lowering insulin (B600854) secretion and expression in INS-1E cells while enhancing glucagon (B607659) secretion and expression in αTC-1 cells. nih.govnih.gov this compound also affects cell viability and apoptosis in these cell lines. nih.govnih.gov
While the search results provided information on pancreatic and hepatic cell lines (specifically AML12 and HepG2 in the context of insulin resistance e-dmj.org), detailed methodologies and findings specifically for pulmonary cell lines were not prominently featured. Studies on hepatic cell lines like AML12 and HepG2 have explored the effects of compounds like Tomatine on glucose metabolism and mitochondrial respiration in insulin-resistant states via AMPK pathways, which are also influenced by this compound. e-dmj.org
In Vivo Animal Models for Physiological Investigations
Animal models are crucial for investigating the systemic effects of this compound and its impact on complex physiological processes, including metabolic homeostasis and aging.
Diet-Induced Obesity and Insulin Resistance Models
Diet-induced obesity (DIO) and insulin resistance models, typically using mice fed a high-fat diet (HFD), are extensively used to study the metabolic benefits of this compound. This compound treatment in mice has been shown to prevent high-fat diet-induced obesity and insulin resistance. nih.govnih.gov Specifically, this compound treatment prevented obesity when administered to mice fed an HFD, without affecting body weight in mice fed a normal diet. nih.gov This difference in body weight was not attributed to differences in food intake. nih.gov Studies suggest that this compound prevents HFD-induced obesity by increasing energy expenditure and improving glucose utilization and insulin sensitivity. nih.gov
Research in HFD-fed CD-1 male mice demonstrated that wild-type this compound significantly reduced weight gain. aging-us.com In contrast, a variant, K14Q this compound, failed to protect against HFD-induced weight gain in these mice. aging-us.com this compound has been reported to reduce insulin resistance by targeting skeletal muscle in mice fed a high-fat diet. e-dmj.orge-dmj.org It is intertwined with the folate cycle, AICAR, and AMPK signaling, promoting AICAR accumulation, AMPK activation, and GLUT4 translocation to the plasma membrane in muscle cells, which facilitates glucose uptake and prevents hyperinsulinemia. e-dmj.orge-dmj.org
Models of Aging and Age-Related Decline
Animal models of aging are employed to investigate the potential of this compound to mitigate age-related physiological decline. This compound treatment in mice has been shown to prevent age-dependent insulin resistance. nih.govnih.gov Endogenous this compound levels decline with age in certain tissues, including skeletal muscle, and in circulation. nih.govalzdiscovery.orgbiorxiv.org
Studies have also investigated the effects of this compound on specific age-related issues like bone loss. This compound intervention significantly ameliorated bone loss in ovariectomized mice by inhibiting osteoclast formation in an AMPK-dependent manner. frontiersin.orgmdpi.com
Here is an interactive table summarizing some of the in vitro findings:
| Cell Line Type | Specific Cell Line(s) | Observed Effect of this compound Treatment | Key Findings/Mechanisms | Reference(s) |
|---|---|---|---|---|
| Myoblast | C2C12 | Increased survival, stimulated ERK phosphorylation, promoted differentiation, decreased lipid accumulation | Diverse response compared to L6; increased expression of muscle regulatory factors | cellphysiolbiochem.comresearchgate.netnih.gov |
| Myoblast | L6 | Reduced proliferation, increased lipid accumulation | Effects on survival and differentiation not observed as in C2C12 | cellphysiolbiochem.comresearchgate.netnih.gov |
| Osteoblast | hFOB1.19 | Promoted proliferation, increased COL1A1 and COL1A2 mRNA expression | Suggests promotion of type I collagen synthesis and osteogenic differentiation via TGF-β/Smad pathway | frontiersin.orgmdpi.comnih.govencyclopedia.pubnih.gov |
| Osteoclast | Bone marrow stromal cells (differentiating into osteoclasts) | Inhibited differentiation | Significantly fewer TRAP-positive multinucleated osteoclasts; potentially via AMPK activation | frontiersin.orgmdpi.comnih.govnih.govsciengine.com |
| Pancreatic β cell | INS-1E | Lowers insulin secretion and expression, affects viability and apoptosis | Feedback loop with insulin observed | nih.govnih.gov |
| Pancreatic α cell | αTC-1 | Enhances glucagon secretion and expression, affects viability and apoptosis | No similar feedback loop with glucagon observed as with insulin | nih.govnih.gov |
Here is an interactive table summarizing some of the in vivo findings:
| Animal Model | Condition/Model Type | Observed Effect of this compound Treatment | Key Findings/Mechanisms | Reference(s) |
|---|---|---|---|---|
| Mice (e.g., CD-1, C57BL/6) | Diet-Induced Obesity (HFD) | Prevented obesity and insulin resistance, reduced weight gain, improved glucose utilization and insulin sensitivity | Increased energy expenditure; targets skeletal muscle, activates AMPK, promotes GLUT4 translocation | e-dmj.orgaging-us.comnih.govnih.gove-dmj.org |
| Mice | Aging/Age-Related Decline | Prevented age-dependent insulin resistance, improved physical performance, trend towards increased lifespan | Endogenous levels decline with age; improved physical capacity and slowed age-related deficits; mitigated bone loss in ovariectomized mice via AMPK | frontiersin.orgmdpi.comnih.govnih.govnih.govalzdiscovery.orgbiorxiv.orgresearchgate.netusc.edu |
Ovariectomy-Induced Bone Loss Models
Ovariectomy in animal models, typically mice or rats, is a widely used method to simulate postmenopausal osteoporosis, characterized by reduced estrogen levels leading to bone mass loss and altered bone microarchitecture. Research has explored the potential of this compound in mitigating bone loss in these models.
Studies have shown that administration of this compound in ovariectomized mice can significantly reduce bone loss. This effect has been linked to the inhibition of osteoclast formation, the cells responsible for bone resorption. The mechanism appears to involve the activation of the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits RANKL, a key mediator of osteoclast differentiation. oatext.comalzdiscovery.orgnih.gov Furthermore, this compound has been shown to induce osteogenesis and mineralization in bone marrow stromal cells in primary cell culture, suggesting a role in promoting bone repair and strengthening, potentially through the activation of FOXF1 and TGF-β signaling. alzdiscovery.org
In addition to bone effects, studies in ovariectomized mice have also observed that this compound administration can prevent increases in body mass and enhance the activity of brown adipose tissue, indicated by increased expression of mitochondrial markers like PGC-1α and UCP-1. oatext.com This suggests a broader metabolic impact of this compound in this model beyond just bone health.
Data from studies in ovariectomized mice highlight the impact of this compound on bone parameters and metabolic indicators.
| Model Type | Treatment | Key Finding (Bone) | Key Finding (Metabolic) | Reference |
| Ovariectomized Mouse Model | This compound | Reduced bone loss via AMPK activation. | Increased lipid oxidation gene expression, repressed lipogenesis genes. | mdpi.com |
| Ovariectomized Mouse Model | This compound | Suppressed osteoclast formation via AMPK activation. | Prevented increase in body mass, increased brown fat activity. | oatext.com |
| Ovariectomized Mouse Model | This compound | Reduced bone loss, inhibited osteoclast formation. | Regulated adipose homeostasis. | alzdiscovery.orge-dmj.orgmdpi.com |
Models of Autoimmune Disease (e.g., Non-Obese Diabetic Mice)
Autoimmune diseases, such as Type 1 Diabetes Mellitus (T1DM), involve the immune system attacking the body's own tissues. The Non-Obese Diabetic (NOD) mouse model is a widely used model for studying T1DM, characterized by autoimmune destruction of pancreatic beta cells. Research has investigated the potential of this compound in modulating the autoimmune response in these models.
Studies in NOD mice have demonstrated that this compound can prevent autoimmune beta cell destruction by targeting T cells. mdpi.comnih.gov Treatment with this compound in NOD mice has been shown to regulate T cell phenotype and function through the inhibition of TCR/mTORC1 signaling. mdpi.comnih.gov This intervention ameliorated the development of hyperglycemia and reduced the infiltration of immune cells into the pancreatic islets. mdpi.comnih.gov Adoptive transfer of T cells from this compound-treated NOD mice significantly decreased the incidence of diabetes in NOD-severe combined immunodeficiency (SCID) mice, further supporting the role of this compound in modulating T cell-mediated autoimmunity. nih.gov
These findings suggest that this compound may suppress autoimmune diabetes by influencing T cell activity and could potentially delay the onset of T1DM. mdpi.com
Key findings in autoimmune disease models, particularly NOD mice, are summarized below.
| Model Type | Treatment | Key Finding (Immunological) | Key Finding (Metabolic) | Reference |
| Non-Obese Diabetic (NOD) Mice | This compound | Prevented autoimmune beta cell destruction by targeting T cells. | Ameliorated hyperglycemia. | mdpi.comnih.govjcrpe.orge-dmj.org |
| Non-Obese Diabetic (NOD) Mice | This compound | Regulated T cell phenotype and function via inhibiting TCR/mTORC1 signaling. | Reduced islet-infiltrating immune cells. | mdpi.comnih.gov |
Traumatic Brain Injury (TBI) Models
Traumatic Brain Injury (TBI) is a complex neurological condition resulting from external forces, leading to structural and physiological disruptions in brain function. Animal models, such as the controlled cortical impact (CCI) model in mice, are used to study the mechanisms of TBI and evaluate potential therapeutic interventions. Research has explored the neuroprotective effects of this compound in TBI models.
Studies using TBI mouse models have shown that TBI can lead to a decrease in the expression of endogenous this compound. researchgate.netnih.govresearchgate.net Peripheral administration of this compound has been found to enter the brain tissue after TBI. researchgate.netnih.govresearchgate.net Behavioral tests in TBI mice treated with this compound have indicated improvements in memory, learning, and motor function impairments. researchgate.netnih.govresearchgate.net
Mechanistically, this compound has been shown to reduce inflammatory responses, molecular damage, and cell death in TBI models. researchgate.netnih.govresearchgate.net This is thought to occur through the down-regulation of macrophage migration inhibitory factor (MIF) expression and the activation of the retrograde endocannabinoid signaling pathway. researchgate.netnih.govresearchgate.net Additionally, this compound has been reported to alleviate the response to hypoxic stress and enhance lipid β-oxidation, which can provide energy to the brain following TBI. researchgate.netnih.govresearchgate.netnih.gov
Integrated transcriptomic and metabolomic analyses in TBI mouse models have provided insights into the molecular mechanisms underlying the neuroprotective effects of this compound, identifying affected genes and metabolic pathways. researchgate.netnih.govresearchgate.netnih.gov
Research findings in TBI models are summarized below.
| Model Type | Treatment | Key Finding (Neurological/Behavioral) | Key Finding (Mechanistic) | Reference |
| TBI Mouse Model | This compound | Improved memory, learning, and motor function. | Reduced inflammatory responses, molecular damage, and cell death. | researchgate.netnih.govresearchgate.net |
| TBI Mouse Model | This compound | Counteracted TBI-induced decrease in endogenous this compound. | Down-regulated MIF expression, activated retrograde endocannabinoid signaling pathway. | researchgate.netnih.govresearchgate.net |
| TBI Mouse Model | This compound | Showed neuroprotective effects. | Alleviated hypoxic stress, enhanced lipid β-oxidation. | researchgate.netnih.govresearchgate.netnih.gov |
Diabetic and Cardiovascular Disease Models
Diabetes and cardiovascular diseases are closely linked metabolic disorders. Animal models of diabetes, such as those induced by streptozotocin (B1681764) (STZ) or high-fat diets, and models of cardiovascular complications, are used to study the effects of this compound on these conditions.
This compound has demonstrated beneficial effects in various diabetic and cardiovascular disease models. In diabetic rats, this compound has been shown to correct abnormal cardiac structures and functions, mimicking exercise-induced cardioprotection by activating the NRG1-ErbB4 signaling pathway. mdpi.comfrontiersin.orgnih.gov this compound can also improve glucose metabolism in insulin-resistant rats fed with high-fat diets by increasing AMPK activity and enhancing insulin sensitivity in skeletal muscle cells. mdpi.com In STZ-induced type 1 diabetic mouse models, this compound treatment markedly ameliorated cardiac dysfunction, dilatation, and adverse cardiac remodeling, potentially by activating the AMPK pathway and inhibiting inflammation. nih.gov
In addition to its effects on glucose metabolism and cardiac function, this compound has been shown to attenuate vascular calcification in obese animal models by activating the AMPK signaling pathway and suppressing the expression of AT-1 and ET-B receptors. mdpi.com Studies have also indicated that this compound treatment can reverse age-dependent insulin resistance in mouse skeletal muscle. mdpi.com
Data from studies in diabetic and cardiovascular disease models illustrate the impact of this compound on metabolic and cardiac parameters.
| Model Type | Treatment | Key Finding (Metabolic) | Key Finding (Cardiovascular) | Reference |
| Diabetic Rats | This compound | Improved glucose metabolism, enhanced insulin sensitivity. | Corrected abnormal cardiac structures and functions. | mdpi.com |
| STZ-induced Type 1 Diabetic Mouse Model | This compound | Improved glucose homeostasis. | Ameliorated cardiac dysfunction and remodeling. | nih.gov |
| High-fat Diet-induced Insulin Resistant Rats | This compound | Increased AMPK activity, enhanced skeletal muscle insulin sensitivity. | Not specified in this context. | mdpi.com |
| Obese Animal Models | This compound | Prevented fat accumulation, reduced sphingolipid, monoacylglycerol, and dicarboxylate metabolism pathways. | Attenuated vascular calcification. | mdpi.com |
| Diabetic Rats (Type 2) | This compound | Improved insulin resistance, combatted hyperglycemia. | Reduced abnormalities in cardiac structure and function. | nih.gov |
Viral Infection Models
Research into the role of this compound in viral infections is an emerging area. Studies are beginning to explore the potential antiviral effects of this peptide.
Recent research has investigated the role of this compound in Hepatitis B virus (HBV) infection models. Studies have measured this compound levels in patients with HBV infection and evaluated its potential as a diagnostic marker. nih.gov Experimental approaches in HBV-infected mice and cells have been used to observe the therapeutic effects of this compound. nih.gov These studies have employed techniques such as transcriptomic sequencing, flow cytometry, immunofluorescence, and electron microscopy to understand the impact of this compound on viral replication and host cellular responses. nih.gov
Findings suggest that this compound may negatively correlate with HBV DNA expression and could have a diagnostic value for distinguishing different stages of HBV infection. nih.gov In experimental models, this compound has been observed to inhibit HBV replication and improve liver function without notable toxicity. nih.gov The proposed mechanism involves this compound promoting mitochondrial biogenesis and enhancing the MAVS (mitochondrial antiviral signaling protein) signaling pathway, which is dependent on its ability to regulate MYH9-actin-mediated mitochondrial homeostasis. nih.gov
Furthermore, evidence suggests that this compound, consistent with other host defense peptides (HDPs), may also target viruses. biorxiv.org Studies have shown that this compound is endogenously expressed in monocytes and can be induced by IFNγ stimulation. biorxiv.org This indicates a potential role for this compound in the innate immune response to viral challenges.
Key findings in viral infection models, specifically HBV, are presented below.
| Model Type | Treatment | Key Finding (Antiviral) | Key Finding (Mechanistic) | Reference |
| HBV-infected Mice and Cells | This compound | Inhibited HBV replication, improved liver function. | Promoted mitochondrial biogenesis, enhanced MAVS signaling pathway. | nih.gov |
| Monocytes | IFNγ | Induced endogenous this compound expression. | Indicates potential role in innate immune response. | biorxiv.org |
-Omics Technologies and Systems Biology Approaches
-Omics technologies, such as transcriptomics, proteomics, and metabolomics, provide a comprehensive view of biological systems by analyzing large sets of molecules. Systems biology integrates data from these technologies to understand complex biological processes and interactions. These approaches have been increasingly applied in this compound research to elucidate its mechanisms of action.
The application of -omics technologies in this compound studies allows for the identification of widespread changes in gene expression, protein levels, and metabolic profiles in response to this compound treatment or in conditions where this compound levels are altered. This provides a more holistic understanding of how this compound influences cellular and organismal function.
Systems biology approaches are crucial for integrating the large datasets generated by -omics technologies. By analyzing the interactions and relationships between different molecular components, researchers can gain insights into the pathways and networks regulated by this compound and how these contribute to its observed physiological effects. researchgate.net
Transcriptomics (e.g., RNA Sequencing)
Transcriptomics, particularly RNA sequencing (RNA-Seq), is a powerful tool used to quantify and analyze the entire set of RNA molecules (the transcriptome) in a sample at a given time. This technology allows researchers to identify which genes are being actively transcribed and to what extent, providing insights into gene expression patterns and their changes in response to various stimuli or conditions.
In this compound research, RNA sequencing has been employed in various models to understand the transcriptional changes mediated by this compound. For instance, unbiased RNA sequencing analysis in a mouse model of immobilization-induced skeletal muscle atrophy revealed that this compound alters the expression of genes related to adipogenesis, primarily regulated by PPARs. nih.gov Specifically, the expression of ANGPTL4, a gene regulated by PPARs that suppresses lipid uptake into muscle, was found to be increased in the this compound-treated group. nih.gov
In TBI mouse models, transcriptomic analysis has screened for differentially expressed genes (DEGs) in response to TBI and this compound treatment, providing insights into the neuroprotective mechanisms. researchgate.netnih.govresearchgate.netnih.gov Integrated transcriptomics and metabolomics analyses have identified affected KEGG pathways, primarily related to metabolic processes. researchgate.netnih.govresearchgate.netnih.gov
Transcriptomic profiling using RNA-Seq has also been conducted in diabetic rat models to investigate the effects of this compound on cardiac properties. frontiersin.orgnih.govfrontiersin.org This analysis identified differentially expressed genes and revealed functional enrichment in areas such as inflammation, myocardial apoptosis, angiogenesis, and endothelial cell proliferation, suggesting that this compound mitigates diabetic cardiac dysfunction through mechanisms similar to exercise. frontiersin.orgnih.gov
RNA-Seq has also been used to study the impact of this compound on monocyte differentiation, revealing that this compound can reprogram early nuclear gene expression and lead to macrophages with unique transcriptomic signatures related to antigen presentation and IFN signaling. elifesciences.org
Examples of transcriptomic findings in this compound studies are presented below.
| Model/Cell Type | Technology | Key Finding (Transcriptomic) | Reference |
| Immobilization-induced Skeletal Muscle Atrophy Mouse Model | RNA Sequencing | Altered expression of adipogenesis-related genes (e.g., increased ANGPTL4), regulated by PPARs. | nih.gov |
| TBI Mouse Model | Transcriptomics | Screened 159 differentially expressed genes; identified metabolic pathways via integrated analysis with metabolomics. | researchgate.netnih.govresearchgate.netnih.gov |
| Diabetic Rats (Type 2) | Transcriptomics | Altered 47 pathogenic genes; functional enrichment in inflammation, myocardial apoptosis, angiogenesis, endothelial cell proliferation. | nih.govfrontiersin.org |
| Human Monocytes | RNA Sequencing | Reprogrammed early nuclear gene expression during differentiation; unique transcriptomic signatures in resulting macrophages. | elifesciences.org |
Metabolomics
Metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, or tissues, is a crucial tool in this compound research. This approach allows for the identification and quantification of metabolic changes induced by this compound, providing insights into the biochemical pathways it influences. Studies utilizing unbiased metabolomics have revealed that this compound administration can reduce the levels of metabolites in pathways such as sphingolipid metabolism, monoacylglycerol metabolism, and dicarboxylate metabolism. particlepeptides.comnih.gov These pathways are often found to be upregulated in models of obesity and type 2 diabetes. particlepeptides.comnih.gov By influencing these metabolic pathways, this compound is associated with improved insulin sensitivity and enhanced beta-oxidation, contributing to the prevention of fat accumulation. particlepeptides.comnih.gov Targeted metabolomics has also demonstrated that this compound treatment can significantly regulate glycolysis/pentose (B10789219) phosphate (B84403) pathway and amino acid metabolism in skeletal muscle. biorxiv.org
Proteomics
Proteomics involves the large-scale study of proteins, including their structure, function, and interactions. In the context of this compound research, proteomic analysis can help identify proteins whose expression or modification is altered by this compound. This provides valuable information about the downstream effects of this compound signaling and the protein networks it influences. While specific detailed findings from published proteomics studies on this compound were not extensively detailed in the search results, the use of proteomics has been noted in efforts to provide sequence-based evidence of the mitochondrial origin of such peptides. nih.gov Proteomics has also been used in conjunction with other techniques to predict potential interactions, such as the interaction between this compound and myosin-9 (MYH9) and actin, which may be involved in regulating mitochondrial dynamics during HBV infection. bmj.com
Biochemical and Molecular Assays
A variety of biochemical and molecular assays are fundamental to understanding the cellular and molecular mechanisms of this compound.
Gene Expression Analysis (e.g., Real-Time PCR)
Gene expression analysis, commonly performed using quantitative real-time PCR (qRT-PCR), is widely used to measure the mRNA levels of specific genes in response to this compound treatment or in conditions where endogenous this compound levels are altered. This technique helps researchers determine which genes are transcriptionally regulated by this compound. For instance, qRT-PCR has been used to assess the expression of genes involved in the mitochondrial apoptosis pathway, showing that this compound treatment can downregulate pro-apoptotic genes like Bax and Caspase9 while upregulating the anti-apoptotic gene Bcl2. mdpi.com Gene expression analysis has also shown that this compound can induce the expression of genes driving adaptations to metabolic stress in myoblasts. alzdiscovery.orgbiorxiv.org In studies investigating the effect of this compound on osteogenic differentiation, qRT-PCR was used to detect increased mRNA levels of osteogenesis-related genes such as ALP, Bglap, and Runx2 upon this compound treatment. europeanreview.org Furthermore, qRT-PCR has been employed to measure the expression of genes related to inflammation, such as IL-6 and TNF-α, and genes involved in the Nrf2 pathway, including NFE2L2, HO-1, and NQO1, in the context of this compound studies. mdpi.com
Table 1: Examples of Genes with Altered Expression in Response to this compound
| Gene Name | Effect of this compound Treatment | Detection Method | Study Context | Source |
| Bax | Downregulated mRNA and protein | qRT-PCR, Western Blot | Radiation pneumonitis (apoptosis) | mdpi.com |
| Caspase9 | Downregulated mRNA and protein | qRT-PCR, Western Blot | Radiation pneumonitis (apoptosis) | mdpi.com |
| Bcl2 | Upregulated mRNA and protein | qRT-PCR, Western Blot | Radiation pneumonitis (apoptosis) | mdpi.com |
| ALP | Upregulated mRNA and protein | qRT-PCR, Western Blot | Osteogenic differentiation of BMSCs | europeanreview.orgnih.gov |
| Bglap | Upregulated mRNA | qRT-PCR | Osteogenic differentiation of BMSCs | europeanreview.orgnih.gov |
| Runx2 | Upregulated mRNA and protein | qRT-PCR, Western Blot | Osteogenic differentiation of BMSCs | europeanreview.orgnih.gov |
| IL-6 | mRNA levels measured | qRT-PCR | Radiation pneumonitis (inflammation) | mdpi.com |
| TNF-α | mRNA levels measured | qRT-PCR | Radiation pneumonitis (inflammation) | mdpi.com |
| NFE2L2 (Nrf2) | mRNA levels measured, protein increased | qRT-PCR, Western Blot | Radiation pneumonitis (Nrf2 pathway) | mdpi.com |
| HO-1 | mRNA and protein levels measured | qRT-PCR, Western Blot | Radiation pneumonitis (Nrf2 pathway) | mdpi.com |
| NQO1 | mRNA levels measured | qRT-PCR | Radiation pneumonitis (Nrf2 pathway) | mdpi.com |
| GLUT4 | Increased expression | Western Blot (downstream of AMPK) | Skeletal muscle insulin sensitivity | mdpi.comnih.govfrontiersin.org |
| STAT3 | Inhibited | Metabolic processes | mdpi.com | |
| IL-10 | Increased expression | Metabolic processes | mdpi.com | |
| CCN1 | Reduced mRNA and protein | RT-PCR, Western Blot | Myocardial damage in diabetic rats | frontiersin.org |
| EGR1 | Reduced mRNA and protein | RT-PCR, Western Blot | Myocardial damage in diabetic rats | frontiersin.org |
| PGC-1α | Increased protein | Western Blot | Mitochondrial biogenesis | frontiersin.orgresearchgate.net |
| NRF1 | Increased mRNA | Mitochondrial biogenesis | researchgate.net | |
| ND1 | Increased mRNA | Mitochondrial biogenesis | researchgate.net | |
| ND6 | Increased mRNA | Mitochondrial biogenesis | researchgate.net | |
| ATP8 | Increased mRNA | Mitochondrial biogenesis | researchgate.net | |
| COL1A1 | Increased mRNA | Osteoblast type I collagen synthesis | nih.govfrontiersin.org | |
| COL1A2 | Increased mRNA | Osteoblast type I collagen synthesis | nih.govfrontiersin.org | |
| PPARG | Upregulated in time-dependent manner | Lipid differentiation | europeanreview.org | |
| CEBPA | Upregulated in time-dependent manner | Lipid differentiation | europeanreview.org | |
| KLF5 | Upregulated in time-dependent manner | Lipid differentiation | europeanreview.org |
Protein Expression and Phosphorylation Analysis (e.g., Western Blot)
Western blotting is a widely used technique to detect specific proteins in a sample and assess their expression levels. It is also used to analyze protein phosphorylation, which is a key post-translational modification that can activate or inactivate proteins and is crucial for signal transduction. Western blot analysis has been extensively used in this compound studies to confirm changes in protein levels that correlate with mRNA expression data obtained from qRT-PCR. mdpi.com For example, Western blotting confirmed the downregulation of Bax and Caspase9 proteins and the upregulation of Bcl2 protein in response to this compound treatment. mdpi.com This technique is also vital for examining the phosphorylation status of key signaling proteins like AMP-activated kinase (AMPK) and extracellular signal-regulated kinase (ERK1/2), which are known to be activated by this compound. alzdiscovery.orgnih.govresearchgate.netcellphysiolbiochem.com Studies have shown that this compound stimulates the phosphorylation of ERK within minutes of incubation in certain cell lines. researchgate.netcellphysiolbiochem.com Western blot has also been used to measure the expression of proteins involved in mitochondrial biogenesis, such as PGC-1α, NRF1, ND1, ND6, and ATP8, showing that this compound treatment can upregulate their expression. frontiersin.orgresearchgate.net
Table 2: Examples of Proteins with Altered Expression or Phosphorylation in Response to this compound
| Protein Name | Effect of this compound Treatment | Detection Method | Study Context | Source |
| Bax | Downregulated protein | Western Blot | Radiation pneumonitis (apoptosis) | mdpi.com |
| Caspase9 | Downregulated protein | Western Blot | Radiation pneumonitis (apoptosis) | mdpi.com |
| Bcl2 | Upregulated protein | Western Blot | Radiation pneumonitis (apoptosis) | mdpi.com |
| ALP | Upregulated protein | Western Blot | Osteogenic differentiation of BMSCs | europeanreview.orgnih.gov |
| Runx2 | Upregulated protein | Western Blot | Osteogenic differentiation of BMSCs | europeanreview.orgnih.gov |
| Nrf2 | Increased protein | Western Blot | Radiation pneumonitis (Nrf2 pathway) | mdpi.com |
| HO-1 | Protein levels measured | Western Blot | Radiation pneumonitis (Nrf2 pathway) | mdpi.com |
| AMPK | Activated (phosphorylated) | Western Blot (phosphorylation) | Metabolic regulation, various contexts | alzdiscovery.orgmdpi.commdpi.comnih.govnih.govparticlepeptides.comfrontiersin.orgnih.govthermofisher.comembopress.org |
| ERK1/2 | Stimulated phosphorylation | Western Blot (phosphorylation) | Muscle cell survival/differentiation | researchgate.netcellphysiolbiochem.com |
| PGC-1α | Increased protein | Western Blot | Mitochondrial biogenesis | frontiersin.orgresearchgate.net |
| CCN1 | Reduced protein | Western Blot | Myocardial damage in diabetic rats | frontiersin.org |
| EGR1 | Reduced protein | Western Blot | Myocardial damage in diabetic rats | frontiersin.org |
| Akt | Activated | Western Blot (phosphorylation) | Skeletal muscle insulin sensitivity | frontiersin.orgnih.gov |
| MYH9 | Potential interaction with this compound | Proteomics, Immunoprecipitation | Mitochondrial dynamics in HBV infection | bmj.com |
Enzyme Activity Assays (e.g., ALP)
Enzyme activity assays are used to measure the catalytic rate of specific enzymes, providing functional information about biochemical pathways. Alkaline phosphatase (ALP) activity assays are commonly used in studies of bone metabolism and osteogenic differentiation, as ALP is an early marker of osteoblast activity. Studies investigating the effect of this compound on bone marrow mesenchymal stem cells (BMSCs) have utilized ALP cytochemical staining and activity assays to demonstrate that this compound treatment enhances alkaline phosphatase activity, indicating promoted osteogenic differentiation. europeanreview.orgnih.gov Other enzyme activity measurements, such as serum levels of creatine (B1669601) kinase (CK), aspartate transaminase (AST), alanine (B10760859) aminotransferase (ALT), and gamma glutamyl transferase (GGT), are used as markers of tissue damage or function in studies evaluating the systemic effects of this compound. embopress.orggoogle.com
Table 3: Examples of Enzyme Activity Assays Used in this compound Studies
| Enzyme | Assay Type | Study Context | Key Finding Related to this compound | Source |
| Alkaline Phosphatase (ALP) | Cytochemical staining, Activity assay | Osteogenic differentiation of BMSCs | This compound enhances ALP activity, indicating promoted differentiation. | europeanreview.orgnih.gov |
| Creatine Kinase (CK) | Serum level measurement | Evaluation of systemic effects/muscle damage | Measured in studies evaluating this compound impact. | embopress.org |
| Aspartate Transaminase (AST) | Serum level measurement | Evaluation of systemic effects/liver damage | Measured in studies evaluating this compound impact, potentially decreased by this compound analogs. | embopress.orggoogle.com |
| Alanine Aminotransferase (ALT) | Serum level measurement | Evaluation of systemic effects/liver damage | Measured in studies evaluating this compound impact, potentially decreased by this compound analogs. | embopress.orggoogle.com |
| Gamma Glutamyl Transferase (GGT) | Serum level measurement | Evaluation of systemic effects | Measured in studies evaluating this compound impact. | embopress.org |
Cell Survival, Proliferation, and Differentiation Assays
Assays measuring cell survival, proliferation, and differentiation are essential for understanding the direct effects of this compound on cell fate. Assays like the MTT assay are used to assess cell viability and survival. cellphysiolbiochem.com Studies have shown that this compound can increase the survival of certain cell types, such as C2C12 muscle cells, without necessarily stimulating proliferation. researchgate.netcellphysiolbiochem.com Assays for proliferation markers, such as PCNA, can be used to distinguish between increased survival and increased proliferation. cellphysiolbiochem.com Differentiation assays, such as staining for specific markers or morphological assessment, are used to determine if this compound influences the differentiation of stem cells or progenitor cells into specific lineages. For instance, studies have demonstrated that this compound promotes the osteogenic differentiation of BMSCs, as evidenced by increased expression of differentiation markers and the formation of calcified nodules. europeanreview.orgnih.gov this compound has also been shown to influence the differentiation of muscle cells and monocytes. researchgate.netcellphysiolbiochem.combiorxiv.orgelifesciences.orgresearchgate.net Flow cytometry is another technique used to assess cell processes like apoptosis (a form of cell death) in response to this compound treatment. mdpi.com
Table 4: Examples of Cell-Based Assays Used in this compound Studies
| Assay Type | Measured Outcome | Study Context | Key Finding Related to this compound | Source |
| MTT Assay | Cell survival/viability | Muscle cells (C2C12, L6) | Increased survival in C2C12 cells. | researchgate.netcellphysiolbiochem.com |
| PCNA Staining/Analysis | Cell proliferation | Muscle cells (C2C12, L6) | Reduced proliferation in both cell lines. | researchgate.netcellphysiolbiochem.com |
| Osteogenic Differentiation Assays (e.g., Alizarin Red staining, ALP staining) | Differentiation into osteoblasts, mineralization | Bone marrow mesenchymal stem cells (BMSCs) | Promotes osteogenic differentiation and calcified nodule formation. | europeanreview.orgnih.gov |
| Lipid Accumulation Measurement (e.g., Oil Red staining) | Intracellular lipid content | Muscle cells (C2C12, L6) | Augmentation in L6 cells, decrease in C2C12 cells. | researchgate.netcellphysiolbiochem.com |
| Flow Cytometry | Apoptosis | Alveolar epithelial cells, HBV-infected cells | Significantly inhibited radiation-induced apoptosis. | bmj.commdpi.com |
| Monocyte Differentiation Assays | Differentiation into macrophages | THP-1 monocytes | Regulates differentiation trajectory and programs macrophages. | biorxiv.orgelifesciences.org |
Advanced Imaging Techniques (e.g., Micro-Computed Tomography)
Advanced imaging techniques are valuable tools in this compound research for visualizing structural changes and physiological processes influenced by the peptide. Micro-Computed Tomography (micro-CT) is one such technique that has been utilized. Micro-CT allows for high-resolution, non-destructive three-dimensional imaging of small objects and biological samples, providing detailed structural information.
In the context of this compound studies, micro-CT has been employed to assess its effects on bone tissue. For instance, research investigating the role of this compound in preventing bone loss induced by ovariectomy in animal models utilized micro-CT to analyze changes in bone mass and structure. oatext.com This application highlights the ability of micro-CT to provide quantitative data on bone density and architecture, which are crucial parameters for evaluating the impact of interventions like this compound treatment on skeletal health. oatext.com The use of micro-CT in such studies helps to visualize and quantify the protective effects of this compound against bone degradation. oatext.com
While the provided search results specifically mention micro-CT in the context of bone mass analysis related to this compound, advanced imaging techniques in biological research broadly include modalities like PET/CT, MRI, and various microscopy techniques, which could potentially be applied to visualize other effects of this compound on different tissues and cellular processes, such as metabolic changes or tissue morphology. For example, PET/CT imaging has been used in studies investigating adipose thermogenic activation, a process that this compound has been shown to influence. mdpi.com
Detection and Quantification Methodologies for this compound
Accurate detection and quantification of this compound in biological samples are essential for understanding its physiological levels, tissue distribution, and how these change under different conditions or in response to interventions. Several methodologies have been developed and applied for this purpose, with Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC/MS) being prominent examples.
The normal range of endogenous this compound levels in healthy populations has not been definitively established, with reported plasma levels showing considerable variation across studies, ranging from approximately 150 pg/mL to 580 ng/mL. alzdiscovery.org This variability can be influenced by factors such as age and the specific detection method used. alzdiscovery.org
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunological assay for detecting and quantifying peptides and proteins in biological samples. It relies on the specific binding of antibodies to the target analyte, this compound in this case. ELISA kits for human this compound are commercially available and have been used in numerous research studies. mdpi.comcloud-clone.comfn-test.commybiosource.commybiosource.com
The principle of ELISA for this compound typically involves a competitive inhibition format. fn-test.commybiosource.commybiosource.com In this setup, this compound in the sample or standard competes with a fixed amount of labeled this compound for binding sites on an antibody coated onto a microplate. fn-test.commybiosource.commybiosource.com The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample. mybiosource.commybiosource.com A detection reagent, often linked to an enzyme like Horseradish Peroxidase (HRP), is then added, followed by a substrate that produces a colored product upon enzymatic reaction. fn-test.commybiosource.commybiosource.com The intensity of the color is measured using a microplate reader, and the concentration of this compound in the sample is determined by comparing the absorbance to a standard curve. fn-test.com
ELISA offers advantages in terms of its relatively high throughput and ability to handle a large number of samples. It has been used to quantify this compound levels in various biological fluids, including serum and plasma, as well as tissue homogenates and cell culture supernatants. mdpi.commybiosource.com Studies have employed ELISA to measure changes in serum this compound levels in patients with certain conditions, such as adrenal tumors, or in response to interventions like exercise. mdpi.combiorxiv.org For example, one study found increased serum this compound protein expression in patients with adrenocortical adenoma (ACA) and pheochromocytoma (PCC) compared to healthy individuals, as measured by ELISA. mdpi.com Another study using ELISA showed that endogenous this compound levels significantly increased in circulation in response to exercise in humans. biorxiv.org
However, it is important to note that reported this compound levels measured by ELISA can sometimes differ significantly from those obtained by other methods like LC/MS, suggesting potential variations or limitations in the different assay methodologies or the samples analyzed. alzdiscovery.orgresearchgate.netnih.gov The minimum detectable dose for some human this compound ELISA kits is typically less than 0.93 ng/mL. cloud-clone.com
Liquid Chromatography-Mass Spectrometry (LC/MS)
Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This method is highly valuable for the identification and quantification of peptides like this compound in complex biological matrices.
LC/MS-based methods for detecting and quantifying this compound in samples such as plasma have been developed, particularly for applications like doping control where high specificity and sensitivity are required. alzdiscovery.orgresearchgate.netnih.gov These methods typically involve separating this compound from other components in the sample using liquid chromatography, followed by detection and quantification based on its unique mass-to-charge ratio using a mass spectrometer. researchgate.netnih.gov Tandem mass spectrometry (LC-MS/MS), which involves further fragmentation of the target peptide, can provide even greater specificity. dovepress.com
A validated LC/MS-based test method for detecting human this compound in plasma samples has been developed with a lower limit of detection (LLOD) of 100 pg/mL. alzdiscovery.orgresearchgate.netnih.gov This method has been validated according to the World Anti-Doping Agency's International Standard for Laboratories. researchgate.netnih.gov Besides the intact this compound peptide, LC/MS methods can also be used to identify and quantify its metabolites and oxidation products, which can be important for understanding its pharmacokinetics and metabolism. alzdiscovery.orgresearchgate.netnih.gov
While LC/MS offers high specificity and sensitivity, studies comparing LC/MS results with ELISA for measuring endogenous this compound levels in healthy subjects have shown considerable differences, indicating that the choice of detection method can impact the measured concentrations. alzdiscovery.orgresearchgate.netnih.gov Despite these differences, LC/MS provides a valuable orthogonal approach for the detection and quantification of this compound, particularly when high analytical confidence is needed. researchgate.netnih.gov
| Method | Principle | Sample Types | Sensitivity (Example) | Notes |
| ELISA | Antibody-based competitive immunoassay | Serum, plasma, tissue homogenates, cell culture supernatants, biological fluids | < 0.93 ng/mL cloud-clone.com | Relatively high throughput, potential variability compared to LC/MS. alzdiscovery.orgresearchgate.netnih.gov |
| LC/MS | Separation by liquid chromatography, detection by mass spectrometry | Plasma, biological samples | 100 pg/mL (LLOD) alzdiscovery.orgresearchgate.netnih.gov | High specificity and sensitivity, can detect metabolites and oxidation products. alzdiscovery.orgresearchgate.netnih.govdovepress.com |
Peptidomimetic Research and Analogs of Mots C
Design and Synthesis Strategies for MOTS-c Analogs
The design of this compound analogs typically involves modifications to the native 16-amino acid sequence (MRWQEMGYIFYPRKLR) to enhance its stability, potency, or target specificity. Strategies employed in the design and synthesis of peptide analogs include amino acid substitutions, additions, deletions, and modifications to the peptide backbone or termini.
Amino acid substitutions can involve replacing natural amino acids with non-coded or modified amino acids to increase resistance to enzymatic degradation or alter binding affinity to target molecules google.com. For instance, incorporating D-amino acids, N-methylated amino acids, or unnatural side chains can introduce structural constraints or protect against proteolysis. google.com
Modifications to the peptide termini, such as N-terminal acetylation or C-terminal amidation, are common strategies to improve peptide stability by blocking exopeptidase activity. Cyclization of the peptide backbone can also enhance stability and potentially improve target engagement by restricting conformational flexibility.
Peptide synthesis is primarily achieved through solid-phase peptide synthesis (SPPS) or liquid-phase synthesis. SPPS is a widely used technique that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. This method is amenable to the incorporation of modified or non-coded amino acids and facilitates purification. google.com
Research has explored various modifications. For example, studies have investigated analogs with amino acid substitutions aimed at understanding the structure-activity relationship of this compound. aging-us.com The m.1382A>C polymorphism in the mtDNA encoding this compound results in a Lysine (B10760008) to Glutamine substitution at position 14 (K14Q this compound), which has been shown to have reduced biological activity compared to the wild-type peptide, highlighting the importance of specific amino acid residues for function. aging-us.comresearchgate.net
Further strategies include conjugating peptides to larger molecules like polyethylene (B3416737) glycol (PEGylation) to increase hydrodynamic size, thereby reducing renal clearance and extending half-life. Lipidation, the attachment of fatty acid chains, can enhance membrane permeability and binding to albumin, also contributing to extended circulation time.
Preclinical Evaluation of Modified this compound Peptides and their Biological Activities
Preclinical evaluation of this compound analogs involves assessing their stability, pharmacokinetics, and biological activities in in vitro and in vivo models. These studies aim to determine if the modifications have successfully improved the analog's properties compared to the native peptide and if they retain or enhance the desired therapeutic effects.
In vitro studies often involve testing the analog's stability in biological matrices such as plasma or serum to assess resistance to enzymatic degradation. Cell-based assays are used to evaluate the analog's ability to replicate or improve upon this compound's known cellular effects, such as glucose uptake, activation of the AMPK pathway, and modulation of fatty acid metabolism. nih.gove-dmj.org For example, studies using C2C12 and L6 muscle cell lines have investigated the impact of this compound on cell survival, differentiation, and lipid accumulation, revealing diverse responses depending on the muscle fiber type. cellphysiolbiochem.com
In vivo preclinical studies in animal models, particularly rodents, are crucial for evaluating the analog's pharmacokinetics, tissue distribution, and efficacy in relevant disease models. These models often include diet-induced obesity and insulin (B600854) resistance models, where this compound has shown beneficial effects. aging-us.comnih.gov Studies have demonstrated that exogenous administration of this compound can prevent high-fat diet-induced obesity and improve insulin sensitivity in mice. aging-us.comnih.gov Analogs are evaluated for their ability to replicate or surpass these effects, potentially at lower doses or with less frequent administration due to improved half-life.
Research findings indicate that this compound and its analogs can influence metabolic pathways, including glucose metabolism and fatty acid oxidation. nih.govpurepeptidesuk.com They have been shown to activate AMPK signaling, which plays a key role in energy homeostasis. nih.gove-dmj.org Preclinical studies have also explored the potential of this compound and its analogs in conditions like heart failure, demonstrating attenuation of cardiac dysfunction and remodeling in mouse models. nih.gov The protective effects observed are associated with reduced inflammatory response and increased antioxidant capacity, coupled with AMPK pathway activation. nih.gov
The K14Q variant of this compound, resulting from a natural polymorphism, has been studied in mice fed a high-fat diet. In contrast to wild-type this compound, the K14Q analog failed to protect against high-fat diet-induced weight gain and showed a blunted response to insulin-stimulated AKT phosphorylation in muscle cells, indicating reduced activity. aging-us.com This highlights the impact of even single amino acid substitutions on biological function and underscores the importance of careful design in developing effective analogs.
Preclinical data suggests that this compound and its modified peptides hold promise for therapeutic applications in metabolic disorders and age-related conditions by targeting key cellular and molecular pathways. nih.govintricateartseminars.comalzdiscovery.org Further research is ongoing to identify and characterize analogs with optimized properties for potential clinical translation.
Here is a summary of some preclinical findings:
| Study Model | Intervention | Key Finding | Reference |
| High-fat diet-fed mice | Wild-type this compound | Reduced weight gain, improved insulin sensitivity. | aging-us.comnih.gov |
| High-fat diet-fed mice | K14Q this compound | Failed to protect against weight gain, blunted insulin response. | aging-us.com |
| Transverse aortic constriction (TAC) mouse model (Heart failure) | This compound | Attenuated cardiac dysfunction and remodeling, reduced inflammation, increased antioxidant capacity. | nih.gov |
| C2C12 muscle cells | This compound | Increased survival, stimulated ERK phosphorylation, promoted differentiation. | cellphysiolbiochem.com |
| L6 muscle cells | This compound | Reduced proliferation rate, no effect on survival or differentiation observed. | cellphysiolbiochem.com |
Future Directions and Unresolved Research Questions in Mots C Biology
Elucidation of Novel Signaling Pathways and Downstream Targets of MOTS-c
While this compound is known to influence key metabolic pathways, particularly through the activation of AMPK and its interaction with the folate cycle, the full spectrum of its signaling cascades and downstream targets is still being uncovered. Research indicates that this compound can translocate to the nucleus under metabolic stress, where it regulates adaptive nuclear gene expression. nih.govintricateartseminars.comnih.gov The precise mechanisms by which this compound interacts with chromatin and influences transcriptional programs require further investigation. nih.gov
Known interactions include the activation of the AMPK pathway, leading to increased glucose uptake and enhanced insulin (B600854) sensitivity. nih.gove-dmj.orgnih.gov this compound has also been shown to influence the Nrf2 pathway, which is involved in antioxidant responses. mdpi.comencyclopedia.pub Additionally, studies suggest potential interactions with the mTOR complex and inhibition of FOXO1. thno.orgresearchgate.net However, the complete network of proteins and genes regulated by this compound, and how these interactions vary across different cell types and physiological conditions, necessitates comprehensive proteomic and transcriptomic analyses. Understanding the detailed molecular steps from this compound entry into the cell and nucleus to its downstream effects is crucial. nih.gov
Identification and Characterization of Specific Cellular Receptors for this compound
A significant gap in this compound biology is the lack of identified and characterized specific cellular receptors. mdpi.com While this compound is known to enter cells and even translocate to the nucleus, the mechanism of its cellular uptake and how it avoids degradation remain unclear. nih.gov Identifying a specific receptor would provide critical insights into how this compound exerts its effects and could pave the way for the development of targeted therapies. The possibility of this compound acting via a specific cell surface receptor, similar to other peptide hormones, or primarily through intracellular interactions after uptake, needs to be definitively determined.
Deeper Understanding of Mitonuclear Cross-Regulation Mechanisms Mediated by this compound
This compound is a prime example of a mitochondrial-encoded peptide that influences nuclear gene expression, highlighting a crucial aspect of mitonuclear communication. nih.govintricateartseminars.com While the concept of nuclear-to-mitochondria regulation is well-established, the active and direct regulation of nuclear genes by mitochondrial-encoded factors is a more recent area of focus. nih.gov Future research needs to delve deeper into how this compound facilitates this cross-talk. Questions remain about the specific nuclear proteins this compound interacts with, the conditions under which it translocates to the nucleus, and how its nuclear localization is regulated. nih.gov Elucidating these mechanisms will provide a more complete picture of how mitochondria signal to the nucleus to maintain cellular homeostasis and respond to stress.
Comprehensive Investigation into Exercise-Mediated Regulation and Biological Effects of this compound
Insights into exercise-mediated changes in this compound levels:
| Tissue/Fluid | Exercise Effect | Magnitude of Increase (approx.) | Duration of Elevation (approx.) | Reference |
| Skeletal Muscle | Increase | 5-12-fold | At least 4 hours post-exercise | intricateartseminars.combiorxiv.orgusc.edu |
| Circulation | Increase during/after | 1.5-1.6-fold | Returns to baseline after 4 hours | biorxiv.orgusc.edu |
Exploration of this compound's Role in Emerging Pathophysiological Conditions and Molecular Mechanisms
Initial research highlighted this compound's role in metabolic diseases like diabetes and obesity, as well as aging. nih.govnih.govresearchgate.net However, its involvement in a broader range of pathophysiological conditions is becoming increasingly apparent. Studies suggest roles in cardiovascular disease, inflammation, osteoporosis, and even neuroprotection and antiviral responses. nih.govfrontiersin.orgbmj.comresearchgate.netdovepress.comresearchgate.net Future research should continue to explore the specific molecular mechanisms by which this compound influences these diverse conditions. This includes investigating its impact on cellular processes such as apoptosis, angiogenesis, and immune regulation in the context of various diseases. nih.govencyclopedia.pubbmj.com Understanding how this compound interacts with other signaling molecules and pathways relevant to these conditions will be crucial for assessing its therapeutic potential.
Emerging areas of investigation for this compound's role:
| Pathophysiological Condition | Observed Effect / Potential Role | Relevant Mechanisms Suggested | Reference |
| Cardiovascular Disease | Protective effect against cardiac dysfunction and remodeling. | Activation of AMPK pathway; potential inhibition of AT-1 and ET-B receptors. | nih.govmdpi.comalzdiscovery.org |
| Inflammation | Reduces pro-inflammatory cytokines, increases anti-inflammatory. | Activation of AMPK; inhibition of MAP kinase/c-Fos pathway; regulation of Nrf2. | nih.govmdpi.comencyclopedia.pubdovepress.comalzdiscovery.orgnih.gov |
| Osteoporosis | Promotes osteoblast proliferation/differentiation; inhibits osteoclast formation. | Potential involvement of TGF-β/Smad pathway; increasing OPG/RANKL ratio. | frontiersin.org |
| Neuroprotection | Alleviates inflammation and molecular damage in TBI. | Downregulating MIF expression; activating retrograde endocannabinoid signaling; promoting lipid β-oxidation. | dovepress.com |
| Viral Infection (HBV) | Negatively correlates with viral DNA expression; potential antiviral role. | Upregulation of interferon-stimulated genes via MAVS; potential interaction with MYH9 and actin. | bmj.com |
Development of Advanced Methodologies for Studying this compound Dynamics and Interactions
Advancing our understanding of this compound requires the development and application of sophisticated research methodologies. Techniques that allow for the precise measurement of this compound levels and localization in different tissues and cellular compartments over time are essential. nih.gov Methods to study its dynamic interactions with other proteins, DNA, and RNA in live cells and in vivo are also needed. The use of multi-omics approaches, combining transcriptomics, proteomics, and metabolomics, holds significant promise for unraveling the complex regulatory networks influenced by this compound. dovepress.com Furthermore, innovative approaches to study the cellular uptake and nuclear translocation of this compound, potentially involving techniques like advanced microscopy and protein tracking, will be vital for addressing unresolved questions about its mechanism of action.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused and measurable research question when investigating the biological mechanisms of Mots-c?
- Methodological Answer : Begin by identifying a specific gap in this compound literature (e.g., its role in mitochondrial function). Use frameworks like P-E/I-C-O to define:
- Population (e.g., specific cell types),
- Exposure/Intervention (e.g., this compound dosage),
- Comparison (e.g., untreated controls),
- Outcome (e.g., ATP production metrics).
Ensure the question is testable using available tools (e.g., RNA sequencing) and avoids vague terms .
Q. How can a literature review be structured to identify gaps in this compound research effectively?
- Methodological Answer :
- Use keyword combinations (e.g., “this compound AND metabolism AND knockout models”) with Boolean operators (AND/OR/NOT) to filter databases like PubMed.
- Map recurring themes (e.g., this compound in aging) vs. understudied areas (e.g., tissue-specific effects).
- Document search strategies for transparency and reproducibility .
Q. What ethical considerations arise when sourcing human tissue samples for this compound biomarker discovery?
- Methodological Answer :
- Obtain IRB approval with explicit consent for this compound-related analyses.
- Anonymize data to protect participant identity.
- Address biospecimen storage protocols to prevent degradation, referencing guidelines from institutional repositories .
Advanced Research Questions
Q. What methodological considerations are critical when designing experiments to assess this compound's role in metabolic pathways?
- Methodological Answer :
- Variables : Control for confounders like cell culture conditions or genetic backgrounds.
- Tools : Use CRISPR-Cas9 for gene knockout validation and Seahorse assays for real-time metabolic profiling.
- Reproducibility : Pre-register protocols on platforms like Open Science Framework .
Q. How should researchers address contradictions in existing data on this compound's efficacy across different cellular models?
- Methodological Answer :
- Conduct a systematic review to categorize studies by model systems (e.g., in vitro vs. in vivo).
- Perform meta-regression to identify variables (e.g., dosage, exposure duration) explaining discrepancies.
- Validate findings using orthogonal methods (e.g., Western blot + metabolomics) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound intervention studies?
- Methodological Answer :
- Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values.
- Apply sensitivity analysis to assess robustness against outliers.
- Report confidence intervals and effect sizes for clinical relevance .
Q. How do researchers balance specificity and breadth when defining the population parameters for this compound clinical trials?
- Methodological Answer :
- Apply stratified sampling to include subpopulations (e.g., age cohorts) while maintaining statistical power.
- Use pilot studies to refine inclusion/exclusion criteria.
- Reference CONSORT guidelines for transparent reporting .
Q. What frameworks guide the integration of multi-omics data in elucidating this compound's systemic effects?
- Methodological Answer :
- Combine transcriptomic, proteomic, and metabolomic datasets via pathway enrichment tools (e.g., GSEA, MetaboAnalyst).
- Use machine learning (e.g., random forests) to identify cross-omics biomarkers.
- Validate findings in orthogonal models (e.g., transgenic mice) .
Q. How can in silico modeling be validated against empirical data in this compound pharmacokinetic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
